molecular formula C47H46N8O9 B12370940 Ewfw-acc

Ewfw-acc

Cat. No.: B12370940
M. Wt: 866.9 g/mol
InChI Key: XHSWHUVLHXGFEO-RIPFCACWSA-N
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Description

Ewfw-acc is a useful research compound. Its molecular formula is C47H46N8O9 and its molecular weight is 866.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H46N8O9

Molecular Weight

866.9 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C47H46N8O9/c48-34(16-17-42(57)58)44(60)53-39(20-29-25-51-36-13-7-5-11-32(29)36)47(63)54-37(18-26-8-2-1-3-9-26)46(62)55-38(19-28-24-50-35-12-6-4-10-31(28)35)45(61)52-30-14-15-33-27(21-41(49)56)22-43(59)64-40(33)23-30/h1-15,22-25,34,37-39,50-51H,16-21,48H2,(H2,49,56)(H,52,61)(H,53,60)(H,54,63)(H,55,62)(H,57,58)/t34-,37-,38-,39-/m0/s1

InChI Key

XHSWHUVLHXGFEO-RIPFCACWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)CC(=O)N)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)CC(=O)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

The Structure and Application of EWFW-ACC: A Fluorogenic Substrate for Immunoproteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The immunoproteasome (iP) is a specialized form of the proteasome that plays a critical role in the immune system by processing antigens for presentation on MHC class I molecules and regulating inflammatory signaling pathways. Dysregulation of immunoproteasome activity has been implicated in various diseases, including cancer and autoimmune disorders, making it a key target for therapeutic intervention. The development of specific substrates is crucial for studying immunoproteasome function and for high-throughput screening of potential inhibitors. This technical guide provides a comprehensive overview of the EWFW-ACC substrate, a highly selective fluorogenic tetrapeptide substrate designed for monitoring immunoproteasome activity. We will delve into its chemical structure, provide detailed experimental protocols for its use, present key quantitative data, and illustrate its involvement in relevant signaling pathways.

The Chemical Structure of this compound

This compound is a synthetic tetrapeptide-based fluorogenic substrate. The peptide sequence, Glu-Trp-Phe-Trp (EWFW), is specifically designed for optimal recognition and cleavage by the chymotrypsin-like activity of the immunoproteasome's β5i subunit. This peptide is covalently linked to a 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore. In its intact form, the substrate is weakly fluorescent. Upon proteolytic cleavage of the amide bond between the C-terminal tryptophan and the ACC moiety by the immunoproteasome, the highly fluorescent ACC is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

The precise chemical structure of this compound allows for its high selectivity towards the immunoproteasome over the constitutive proteasome.

Quantitative Data

The kinetic parameters of this compound have been determined, highlighting its utility as a specific substrate for the immunoproteasome. The Michaelis-Menten characterization provides essential data for designing and interpreting enzymatic assays.[1]

ParameterValueUnit
Km2.3µM
kcat1.8s-1
kcat/Km0.78µM-1s-1

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound and its application in measuring immunoproteasome activity in cell lysates.

Synthesis of this compound Substrate

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Glu(OtBu)-OH)

  • Rink Amide resin

  • 7-amino-4-carbamoylmethylcoumarin (ACC)

  • Coupling reagents (e.g., HBTU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine in DMF (20%)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • HPLC grade solvents (acetonitrile, water)

Procedure:

  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • ACC Coupling: Couple the ACC fluorophore to the deprotected resin using a coupling agent like HBTU/HOBt and DIPEA in DMF.

  • Peptide Chain Elongation: Sequentially couple the Fmoc-protected amino acids (Trp, Phe, Trp, Glu) to the growing peptide chain on the resin. Each coupling step is followed by Fmoc deprotection.

  • Cleavage and Deprotection: Once the tetrapeptide is assembled, cleave the substrate from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.

  • Purification: Purify the crude peptide-ACC conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final this compound product by mass spectrometry and analytical HPLC.

Immunoproteasome Activity Assay

This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the immunoproteasome in whole-cell lysates using this compound.

Materials:

  • Cells of interest (e.g., cultured cell lines, primary cells)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 2 mM ATP)

  • This compound substrate stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication or repeated freeze-thaw cycles on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (whole-cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Dilute the cell lysate to the desired concentration (e.g., 0.5-1.0 mg/mL) with assay buffer.

    • Prepare a working solution of this compound by diluting the stock solution in assay buffer to the final desired concentration (typically in the low micromolar range, considering the Km value).

    • In a 96-well black microplate, add a specific volume of the diluted cell lysate to each well.

    • Include appropriate controls, such as a blank (assay buffer only), a no-enzyme control (lysate buffer only), and a positive control (purified immunoproteasome, if available).

  • Kinetic Measurement:

    • Initiate the enzymatic reaction by adding the this compound working solution to each well.

    • Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

    • Normalize the reaction rate to the amount of protein in the lysate to determine the specific activity (e.g., in RFU/min/µg protein).

    • For inhibitor screening, pre-incubate the cell lysate with the test compounds before adding the this compound substrate and measure the residual activity.

Signaling Pathways and Experimental Workflows

The immunoproteasome is a key regulator of several signaling pathways, primarily through its role in protein degradation. Understanding these pathways is essential for contextualizing the data obtained from this compound-based assays.

NF-κB Signaling Pathway

The canonical NF-κB pathway is tightly regulated by the proteasomal degradation of its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently ubiquitinated, targeting it for degradation by the immunoproteasome. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_NFkB->NFkB releases Ub Ubiquitin IkBa_p->Ub ubiquitination iP Immunoproteasome Ub->iP targets for degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates iP->IkBa_p degrades IκBα DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Pro-inflammatory) DNA->Transcription

Caption: The role of the immunoproteasome in the canonical NF-κB signaling pathway.

Experimental Workflow for Inhibitor Screening

A typical workflow for screening potential immunoproteasome inhibitors using the this compound substrate involves a multi-step process from compound library preparation to data analysis.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow Compound_Library Compound Library Preparation Assay_Plate_Setup Assay Plate Setup (Lysate + Compounds) Compound_Library->Assay_Plate_Setup Cell_Lysate_Prep Cell Lysate Preparation Cell_Lysate_Prep->Assay_Plate_Setup Pre_incubation Pre-incubation Assay_Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add this compound) Pre_incubation->Reaction_Initiation Fluorescence_Reading Kinetic Fluorescence Reading Reaction_Initiation->Fluorescence_Reading Data_Analysis Data Analysis (IC50 determination) Fluorescence_Reading->Data_Analysis

Caption: A generalized experimental workflow for screening immunoproteasome inhibitors.

Conclusion

The this compound fluorogenic substrate represents a valuable tool for the specific and sensitive measurement of immunoproteasome activity. Its well-defined chemical structure and favorable kinetic properties make it suitable for a wide range of applications, from basic research into immunoproteasome function to high-throughput screening for novel therapeutic agents. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this critical area of study.

References

An In-depth Technical Guide to the Substrate Mechanism of Action of Acetyl-CoA Carboxylase (ACC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core substrate mechanism of action of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid metabolism. This document details the enzymatic reaction, its complex regulation by allosteric modulators and covalent modification, and the key signaling pathways that govern its activity. Detailed experimental protocols for the study of ACC and quantitative data are provided to support further research and drug development efforts in metabolic diseases and oncology.

Executive Summary

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] This reaction is the committed and rate-limiting step in the de novo biosynthesis of fatty acids.[3][4][5] In mammals, two main isoforms exist: ACC1, located in the cytosol, is primarily involved in fatty acid synthesis, while ACC2, found on the outer mitochondrial membrane, regulates fatty acid oxidation.[1][6][7][8] Given its central role in lipid metabolism, ACC is a key target for the development of therapeutics for metabolic syndrome, obesity, diabetes, and cancer.[5][9] The activity of ACC is tightly regulated by allosteric mechanisms, including activation by citrate and feedback inhibition by long-chain fatty acyl-CoAs, and by covalent modification, most notably phosphorylation and inactivation by AMP-activated protein kinase (AMPK).[1][5]

Core Mechanism of Action

The enzymatic reaction of ACC occurs in two distinct half-reactions, catalyzed by two major domains: the biotin carboxylase (BC) domain and the carboxyltransferase (CT) domain.[1][2][10] A third domain, the biotin carboxyl carrier protein (BCCP), tethers the biotin prosthetic group and facilitates its movement between the two active sites.[2]

The two-step reaction is as follows:

  • Biotin Carboxylase (BC) Domain: ATP-dependent carboxylation of the biotin prosthetic group, using bicarbonate as the carbon donor.[1][2]

    • Reaction: Biotin-E + ATP + HCO₃⁻ → CO₂⁻-Biotin-E + ADP + Pi

  • Carboxyltransferase (CT) Domain: Transfer of the carboxyl group from carboxybiotin to acetyl-CoA, forming malonyl-CoA.[1][2]

    • Reaction: CO₂⁻-Biotin-E + Acetyl-CoA → Malonyl-CoA + Biotin-E

The overall irreversible reaction is:

  • Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi [1]

Quantitative Data: Kinetic and Regulatory Parameters

The following tables summarize the key quantitative parameters for human ACC1 and ACC2.

ParameterACC1ACC2Reference(s)
Substrates
Km (Acetyl-CoA)~10-40 µM (purified)Data not consistently available[11]
Km (ATP)Data not consistently availableData not consistently available[11]
Km (HCO₃⁻)Data not consistently availableData not consistently available[11]
Allosteric Activator
Citrate
Kd (apparent)0.8 ± 0.3 mM3.4 ± 0.6 mM[12]
Ki (apparent, high conc.)20 ± 8 mM38 ± 8 mM[12]
Fold Activation~4-fold>1000-fold[12]
Allosteric Inhibitor
Palmitoyl-CoA Negative feedback inhibitorNegative feedback inhibitor[1]
KiNanomolar range (general)Nanomolar range (general)[5]
Covalent Modification
Phosphorylation Site (by AMPK) Ser79Ser221 (human)[6]

Regulatory Mechanisms and Signaling Pathways

The regulation of ACC is multifaceted, involving allosteric control and covalent modification, which are integrated with the cell's metabolic status.

Allosteric Regulation
  • Activation by Citrate: High levels of cytosolic citrate, an indicator of energy surplus and abundant acetyl-CoA from glucose metabolism, allosterically activate ACC.[1][13] Citrate promotes the polymerization of ACC protomers into filamentous structures, which is the more active form of the enzyme.[14] Interestingly, human ACC2 is much more sensitive to citrate activation than ACC1.[12]

  • Inhibition by Long-Chain Fatty Acyl-CoAs: The end-products of fatty acid synthesis, such as palmitoyl-CoA, act as feedback inhibitors of ACC, signaling an abundance of fatty acids.[1] This inhibition is achieved by promoting the depolymerization of the active filamentous form of ACC.

cluster_0 Allosteric Regulation of ACC Inactive ACC (protomer) Inactive ACC (protomer) Active ACC (polymer) Active ACC (polymer) Inactive ACC (protomer)->Active ACC (polymer) Polymerization Active ACC (polymer)->Inactive ACC (protomer) Depolymerization Citrate Citrate Citrate->Active ACC (polymer) Activates Long-chain fatty acyl-CoAs Long-chain fatty acyl-CoAs Long-chain fatty acyl-CoAs->Inactive ACC (protomer) Inhibits

Allosteric regulation of ACC by citrate and long-chain fatty acyl-CoAs.
Covalent Modification: Phosphorylation by AMPK

AMP-activated protein kinase (AMPK) is a key cellular energy sensor. Under conditions of low cellular energy (high AMP:ATP ratio), AMPK is activated and phosphorylates ACC at serine 79 on ACC1 and the corresponding serine 221 on human ACC2.[6] This phosphorylation event leads to the inactivation of ACC, thereby shutting down the energy-consuming process of fatty acid synthesis and promoting fatty acid oxidation.

cluster_1 AMPK-Mediated Regulation of ACC High AMP/ATP ratio High AMP/ATP ratio AMPK AMPK High AMP/ATP ratio->AMPK Activates Active AMPK-P Active AMPK-P AMPK->Active AMPK-P Phosphorylation ACC ACC Active AMPK-P->ACC Phosphorylates Inactive ACC-P Inactive ACC-P ACC->Inactive ACC-P Inactivation Fatty Acid Synthesis Fatty Acid Synthesis Inactive ACC-P->Fatty Acid Synthesis Inhibits

AMPK signaling pathway leading to the inactivation of ACC.

Experimental Protocols

Measurement of ACC Activity

This is a classic and highly sensitive method for measuring ACC activity.

Principle: This assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into an acid-stable product, malonyl-CoA.

Protocol:

  • Reaction Mixture Preparation (per sample):

    • Tris-HCl (pH 7.5): 50 mM

    • MgCl₂: 10 mM

    • Citrate: 20 mM

    • ATP: 2 mM

    • Dithiothreitol (DTT): 1 mM

    • Bovine Serum Albumin (BSA): 1 mg/mL

    • Acetyl-CoA: 0.2 mM

    • [¹⁴C]NaHCO₃: 5 mM (specific activity ~500 cpm/nmol)

    • Cell lysate or purified enzyme: 10-50 µg protein

  • Incubation:

    • Pre-warm the reaction mixture to 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme source.

    • Incubate at 37°C for 10 minutes with gentle shaking.

  • Reaction Termination and Scintillation Counting:

    • Stop the reaction by adding 100 µL of 6 M HCl. This acidifies the sample and evaporates unreacted [¹⁴C]HCO₃⁻ as ¹⁴CO₂.

    • Transfer the samples to scintillation vials and evaporate to dryness in a fume hood or under a heat lamp.

    • Re-dissolve the residue in 0.5 mL of water.

    • Add 5 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculation:

    • Calculate the specific activity of ACC as nmol of [¹⁴C]bicarbonate incorporated into malonyl-CoA per minute per milligram of protein.

Principle: This is a continuous spectrophotometric assay that couples the ACC reaction to the oxidation of NADH by malate dehydrogenase and citrate synthase. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to ACC activity.

Protocol:

  • Coupled Reaction System:

    • ACC reaction: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

    • Coupling reactions are complex and various systems exist. A common approach involves converting malonyl-CoA to a product that can be linked to NADH/NADPH oxidation or reduction. A more direct coupled assay measures ADP production. A simpler, though indirect, method involves a malate dehydrogenase-citrate synthase system to measure the consumption of acetyl-CoA.

  • Reaction Mixture (per sample in a UV-transparent cuvette):

    • HEPES buffer (pH 7.5): 100 mM

    • MgCl₂: 10 mM

    • KCl: 50 mM

    • DTT: 1 mM

    • ATP: 2 mM

    • NaHCO₃: 20 mM

    • NADH: 0.2 mM

    • Phosphoenolpyruvate: 1 mM

    • Malate Dehydrogenase: 5 units

    • Citrate Synthase: 5 units

    • Pyruvate Kinase: 5 units

    • Acetyl-CoA: 0.2 mM

  • Measurement:

    • Equilibrate the reaction mixture to 37°C in a spectrophotometer.

    • Initiate the reaction by adding the cell lysate or purified ACC.

    • Monitor the decrease in absorbance at 340 nm for 10-15 minutes.

  • Calculation:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Relate the rate of NADH oxidation to ACC activity.

cluster_2 ACC Activity Assay Workflows cluster_radio Radioactive Assay cluster_spectro Spectrophotometric Assay Start_R Prepare Reaction Mix ([¹⁴C]Bicarbonate) Incubate_R Incubate with Enzyme (37°C, 10 min) Start_R->Incubate_R Stop_R Stop with HCl Incubate_R->Stop_R Evaporate_R Evaporate to Dryness Stop_R->Evaporate_R Count_R Scintillation Counting Evaporate_R->Count_R Start_S Prepare Coupled Reaction Mix (with NADH) Incubate_S Incubate with Enzyme (37°C) Start_S->Incubate_S Measure_S Monitor A₃₄₀ Decrease Incubate_S->Measure_S Calculate_S Calculate Activity Measure_S->Calculate_S

Workflow for radioactive and spectrophotometric ACC activity assays.
Western Blot for Phosphorylated ACC (p-ACC Ser79)

Principle: This immunoassay is used to detect the phosphorylation status of ACC, which is indicative of its inactivation by AMPK.

Protocol:

  • Sample Preparation:

    • Culture and treat cells as required.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an 8% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-ACC (Ser79) (e.g., 1:1000 dilution) overnight at 4°C.[15]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Normalize the p-ACC signal to total ACC or a loading control (e.g., β-actin).

Conclusion

Acetyl-CoA Carboxylase stands as a central regulatory node in cellular metabolism. A thorough understanding of its intricate mechanism of action, including its allosteric and covalent regulation, is paramount for the development of novel therapeutics targeting metabolic disorders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the role of ACC in health and disease and to design effective modulators of its activity.

References

EWFW-ACC Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The EWFW-ACC peptide is a highly selective, fluorogenic substrate for the LMP7 (β5i) subunit of the immunoproteasome. This technical guide provides an in-depth overview of its sequence, function, and application in research, tailored for scientists and professionals in drug development.

Peptide Sequence and Function

The this compound peptide consists of the amino acid sequence Glutamic acid - Tryptophan - Phenylalanine - Tryptophan. The "ACC" designation refers to the attachment of a 7-amino-4-carbamoylmethylcoumarin fluorophore. In its intact state, the fluorescence of the ACC group is quenched. Upon cleavage of the peptide by the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome, the ACC molecule is released, resulting in a measurable fluorescent signal. This property makes this compound a valuable tool for the specific measurement of immunoproteasome activity in various experimental settings.

Quantitative Data

The following tables summarize key quantitative data for the use of this compound in immunoproteasome activity assays.

ParameterValueNotes
Optimal Concentration 10 µMRecommended concentration for selective monitoring of LMP7 activity in cell lysates.[1]
Excitation Wavelength ~350-380 nmThe exact wavelength may vary depending on the specific instrumentation and buffer conditions.
Emission Wavelength ~440-460 nmThe exact wavelength may vary depending on the specific instrumentation and buffer conditions.
InhibitorIC50 (MOLT-4 Lysate)Notes
ONX 0914 ~10-20 nMA highly selective inhibitor of the LMP7 subunit. The IC50 was determined using the this compound substrate.[1]
PR-825 >1000 nMA selective inhibitor for the constitutive proteasome subunit β5. Shows minimal inhibition of LMP7.[1]
Carfilzomib ~5-15 nMA broader proteasome inhibitor that also targets the LMP7 subunit.
ParameterValueNotes
Km (Michaelis Constant) Data not available in the searched literature.The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.
Vmax (Maximum Velocity) Data not available in the searched literature.The maximum rate of reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration.

Experimental Protocols

General Immunoproteasome Activity Assay in Cell Lysates

This protocol outlines the general steps for measuring the chymotrypsin-like activity of the immunoproteasome in cell lysates using the this compound substrate.

Materials:

  • Cells of interest

  • Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT)

  • This compound substrate stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by a suitable method (e.g., sonication, freeze-thaw cycles).

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well black microplate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

    • For inhibitor studies, pre-incubate the lysate with the desired concentration of the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

    • Prepare a blank control well containing Assay Buffer without cell lysate.

  • Initiation of Reaction:

    • Prepare a working solution of this compound in Assay Buffer to a final concentration of 10 µM.

    • Add the this compound working solution to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 60-90 minutes) with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each sample.

    • Subtract the rate of the blank control from the sample rates.

    • Normalize the activity to the amount of protein in the lysate.

Workflow for Immunoproteasome Activity Assay

G cluster_prep Sample Preparation cluster_assay Assay cluster_detection Detection & Analysis cell_culture Cell Culture/ Tissue Homogenization lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification plate_setup Plate Setup (Lysate +/- Inhibitor) quantification->plate_setup add_substrate Add this compound Substrate plate_setup->add_substrate incubation Incubation at 37°C add_substrate->incubation read_fluorescence Read Fluorescence (kinetic mode) incubation->read_fluorescence data_analysis Data Analysis (Calculate Rate) read_fluorescence->data_analysis

Caption: Workflow for measuring immunoproteasome activity using this compound.

Signaling Pathways

The expression and activity of the immunoproteasome are primarily regulated by inflammatory signaling pathways. The this compound peptide is a tool used to study the downstream effects of these pathways on proteasome function.

IFN-γ Signaling Pathway for Immunoproteasome Induction

Interferon-gamma (IFN-γ) is a key cytokine that induces the expression of the catalytic subunits of the immunoproteasome (LMP2, MECL-1, and LMP7).

G cluster_nucleus IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR binds JAK1_2 JAK1/JAK2 IFNgR->JAK1_2 activates STAT1 STAT1 JAK1_2->STAT1 phosphorylates STAT1_P p-STAT1 (dimer) STAT1->STAT1_P Nucleus Nucleus STAT1_P->Nucleus translocates to GAS GAS element STAT1_P->GAS binds LMP_genes LMP2, MECL-1, LMP7 Gene Transcription GAS->LMP_genes promotes Immunoproteasome Immunoproteasome Assembly LMP_genes->Immunoproteasome G cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK complex Receptor->IKK activates IkB_NFkB IκB-NF-κB (inactive complex) IKK->IkB_NFkB phosphorylates IκB IkB_P p-IκB IkB_NFkB->IkB_P Ub Ubiquitination IkB_P->Ub Immunoproteasome Immunoproteasome Ub->Immunoproteasome degradation of p-IκB NFkB NF-κB Immunoproteasome->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_expression Inflammatory Gene Expression NFkB->Gene_expression activates

References

Unraveling "EWFW-ACC": A Search for a Specific Target in a Broad Field

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "EWFW-ACC" has not yielded a direct match for a specific molecule, drug, or biological target. The acronym "ACC" is associated with several distinct areas of scientific and medical research, suggesting that "this compound" may be a highly specific, potentially internal, designation for a project or compound within one of these fields. Without further clarification, a detailed technical guide on its discovery and development cannot be constructed.

The prominent interpretations of "ACC" in the scientific and medical landscape include:

  • Adrenocortical Carcinoma (ACC): A rare and aggressive cancer of the adrenal cortex. Research in this area focuses on understanding the molecular drivers of the disease and developing new therapeutic strategies. Current clinical trials are investigating immunotherapies, such as checkpoint inhibitors (nivolumab, ipilimumab, pembrolizumab), and targeted therapies.[1][2] However, no approved targeted drugs or immunotherapies currently exist specifically for ACC, and resistance to chemotherapy is common.[2]

  • Acetyl-CoA Carboxylase (ACC): A critical enzyme in fatty acid metabolism.[3] ACC exists in two isoforms, ACC1 and ACC2, which play key roles in fatty acid synthesis and oxidation.[4] As such, ACC is a significant target for drug development in metabolic diseases like obesity and diabetes, as well as in cancer, where altered metabolism is a hallmark.[3][4] Inhibitors of ACC are being explored to modulate these pathways.[4]

  • American College of Cardiology (ACC): A major professional organization that develops clinical guidelines and promotes cardiovascular research.[5][6][7] While crucial to the development and dissemination of medical knowledge, it is unlikely to be the subject of a technical whitepaper on the "discovery and development of a core."

  • Agent Client Collector (ACC): A software tool used for IT asset discovery and monitoring within the ServiceNow platform.[8][9][10] This is unrelated to biomedical research and drug development.

  • N-acetylcysteine (NAC): A medication and supplement with a variety of uses, including as a mucolytic agent and for the treatment of acetaminophen overdose.[11][12] Its mechanism of action involves replenishing glutathione stores and acting as an antioxidant.[11][12]

Given the context of the request—a technical guide for researchers and drug development professionals—it is most plausible that "this compound" pertains to either a compound being investigated for the treatment of Adrenocortical Carcinoma or an inhibitor of Acetyl-CoA Carboxylase .

To proceed with generating the requested in-depth technical guide, clarification on the specific identity of "this compound" is necessary. Once the precise subject is identified, a comprehensive overview of its discovery, mechanism of action, preclinical and clinical development, along with detailed experimental protocols and pathway diagrams, can be compiled.

References

The Role of EWFW-ACC in Quantifying Immunoproteasome Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immunoproteasome is a specialized form of the proteasome, a critical cellular complex responsible for protein degradation. Unlike the constitutively expressed proteasome, the immunoproteasome is predominantly expressed in cells of hematopoietic origin and can be induced in other cells by pro-inflammatory stimuli such as interferon-gamma (IFN-γ). This specialized protease complex plays a crucial role in shaping the adaptive immune response by generating peptides for presentation on MHC class I molecules. Beyond its role in antigen presentation, the immunoproteasome is implicated in various signaling pathways that regulate inflammation and cellular stress responses. Consequently, the immunoproteasome has emerged as a promising therapeutic target for autoimmune diseases, inflammatory disorders, and some cancers.

Accurate measurement of immunoproteasome activity is paramount for both basic research and drug development. EWFW-ACC is a highly selective, fluorogenic tetrapeptide substrate designed specifically for this purpose. It exhibits preferential cleavage by the chymotrypsin-like activity of the immunoproteasome's β5i (LMP7) subunit, enabling precise quantification of its enzymatic function. This technical guide provides an in-depth overview of the relationship between this compound and immunoproteasome activity, including relevant signaling pathways, detailed experimental protocols, and quantitative data for comparative analysis.

Immunoproteasome Signaling Pathways

The immunoproteasome is a key regulator of several signaling cascades integral to the immune response and cellular homeostasis. Its proteolytic activity directly or indirectly modulates the stability and function of key signaling proteins.

One of the most well-characterized pathways influenced by the immunoproteasome is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . The immunoproteasome is responsible for the degradation of IκB, the inhibitor of NF-κB. This degradation allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1]

The immunoproteasome also modulates the TRIF/TRAM-dependent signaling pathway downstream of Toll-like receptors (TLRs). This pathway is crucial for the production of type I interferons and other inflammatory mediators in response to pathogens.[2] Furthermore, immunoproteasome activity has been shown to influence STAT (Signal Transducer and Activator of Transcription) signaling , particularly STAT1 and STAT3, which are key components of cytokine signaling.[2][3] Dysregulation of these pathways by the immunoproteasome is associated with various inflammatory and autoimmune conditions.[4] Additionally, studies have demonstrated that inhibition of the immunoproteasome can impair the phosphorylation of ERK (Extracellular signal-regulated kinase) , affecting T-cell activation.[5]

Signaling_Pathways cluster_nucleus Nucleus TLR TLR TRIF_TRAM TRIF/TRAM TLR->TRIF_TRAM LPS Cytokine_Receptor Cytokine Receptor STAT STAT Cytokine_Receptor->STAT Cytokine MEK MEK Cytokine_Receptor->MEK IKK IKK TRIF_TRAM->IKK IκB_NFκB IκB-NFκB IKK->IκB_NFκB Phosphorylation NFκB NFκB IκB_NFκB->NFκB Degradation of IκB Gene_Expression Inflammatory Gene Expression NFκB->Gene_Expression Transcription STAT->Gene_Expression Transcription ERK ERK MEK->ERK ERK->Gene_Expression Immunoproteasome Immunoproteasome Immunoproteasome->IκB_NFκB Degrades

Caption: Immunoproteasome-regulated signaling pathways.

Data Presentation: Quantitative Analysis of Immunoproteasome Substrates

The selection of an appropriate substrate is critical for the accurate assessment of immunoproteasome activity. This compound has been developed and optimized for high selectivity and activity towards the β5i subunit of the immunoproteasome. The following tables summarize key quantitative data comparing this compound with other commonly used fluorogenic substrates.

Table 1: Michaelis-Menten Kinetic Parameters for Proteasome Substrates

This table presents the Michaelis-Menten constants (Km and Vmax) for the hydrolysis of this compound and a parent substrate (EWHW-ACC) by the immunoproteasome (iP) and constitutive proteasome (cP). A lower Km value indicates a higher affinity of the enzyme for the substrate. The Vmax represents the maximum rate of the reaction. The selectivity is calculated as the ratio of Vmax for iP versus cP.

SubstrateProteasome TypeKm (μM)Vmax (RFU/s)Selectivity (iP/cP at Vmax)Reference
This compound Immunoproteasome (iP)1.8 ± 0.31400 ± 5016-fold [6]
Constitutive Proteasome (cP)13 ± 285 ± 5[6]
EWHW-ACC Immunoproteasome (iP)13 ± 21100 ± 1006-fold [6]
Constitutive Proteasome (cP)15 ± 4180 ± 20[6]

Data are presented as mean ± standard deviation.

Table 2: IC50 Values of Proteasome Inhibitors Using Different Substrates

This table shows the half-maximal inhibitory concentration (IC50) of the immunoproteasome-specific inhibitor ONX-0914 and the constitutive proteasome-selective inhibitor PR-825 in MOLT-4 cell lysates. The IC50 values were determined using the immunoproteasome-selective substrate this compound, the constitutive proteasome-selective substrate iso-VQA-ACC, and a non-selective substrate, LLVY-AMC.

InhibitorSubstrateTarget ProteasomeIC50 (nM)Reference
ONX-0914 This compound Immunoproteasome (β5i)18 ± 2 [2]
iso-VQA-ACCConstitutive Proteasome (β5)>1000[2]
LLVY-AMCBoth19 ± 1[2]
PR-825 This compound Immunoproteasome (β5i)800 ± 100[2]
iso-VQA-ACCConstitutive Proteasome (β5)30 ± 3 [2]
LLVY-AMCBoth40 ± 5[2]

Data are presented as mean ± standard deviation from n=3 replicates.

Experimental Protocols

The following section provides a detailed methodology for measuring immunoproteasome activity in cell lysates using the fluorogenic substrate this compound.

Preparation of Cell Lysates
  • Cell Culture and Treatment: Culture cells of interest to the desired density. To induce immunoproteasome expression in non-hematopoietic cells, treat with an appropriate concentration of IFN-γ (e.g., 100 ng/mL) for 48-72 hours.

  • Harvesting and Washing: Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells). Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin). The volume of lysis buffer should be adjusted based on the cell number.

  • Incubation and Clarification: Incubate the cell suspension on ice for 10-15 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic proteins including the proteasome.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

Immunoproteasome Activity Assay
  • Assay Plate Preparation: Use a black, flat-bottom 96-well plate to minimize background fluorescence.

  • Reaction Mixture Preparation: For each well, prepare a reaction mixture containing:

    • Cell lysate (e.g., 10-20 µg of total protein)

    • Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP) to a final volume of 90 µL.

  • Inhibitor Control (Optional): For inhibitor studies, pre-incubate the cell lysate with the desired concentration of the immunoproteasome inhibitor (e.g., ONX-0914) or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C before adding the substrate.

  • Substrate Addition: Add 10 µL of this compound substrate to each well to achieve a final concentration of 10-20 µM.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm for the ACC fluorophore.

  • Data Analysis: Calculate the rate of substrate cleavage (V) from the linear portion of the fluorescence versus time plot. The activity is typically expressed as relative fluorescence units (RFU) per minute per microgram of protein.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Activity Assay Cell_Culture Cell Culture (± IFN-γ) Harvesting Harvest & Wash Cells Cell_Culture->Harvesting Lysis Cell Lysis Harvesting->Lysis Centrifugation Clarification (Centrifugation) Lysis->Centrifugation Protein_Quant Protein Quantification Centrifugation->Protein_Quant Plate_Setup Prepare 96-well Plate (Lysate + Assay Buffer) Protein_Quant->Plate_Setup Inhibitor_Inc Inhibitor Incubation (Optional) Plate_Setup->Inhibitor_Inc Substrate_Add Add this compound Substrate Inhibitor_Inc->Substrate_Add Fluorescence_Read Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) Substrate_Add->Fluorescence_Read Data_Analysis Data Analysis (Rate of Cleavage) Fluorescence_Read->Data_Analysis

Caption: Workflow for immunoproteasome activity assay.

Logical Relationships in Immunoproteasome Research

The study of the immunoproteasome involves a series of interconnected concepts and experimental approaches. Understanding these relationships is crucial for designing experiments and interpreting results.

Logical_Relationships cluster_biological_context Biological Context cluster_molecular_function Molecular Function cluster_experimental_tools Experimental Tools & Readouts Disease_State Disease State (e.g., Autoimmunity, Cancer) Immunoproteasome_Expression Immunoproteasome Expression Disease_State->Immunoproteasome_Expression Alters Inflammatory_Stimuli Inflammatory Stimuli (e.g., IFN-γ) Inflammatory_Stimuli->Immunoproteasome_Expression Induces Immunoproteasome_Activity Immunoproteasome Activity Immunoproteasome_Expression->Immunoproteasome_Activity Determines Signaling_Pathways Signaling Pathway Modulation (NF-κB, STAT, etc.) Immunoproteasome_Activity->Signaling_Pathways Regulates Antigen_Processing Antigen Processing Immunoproteasome_Activity->Antigen_Processing Mediates Downstream_Analysis Downstream Analysis (Cytokine levels, Cell viability) Signaling_Pathways->Downstream_Analysis Leads to Antigen_Processing->Downstream_Analysis Leads to EWFW_ACC This compound Substrate Activity_Assay Fluorometric Activity Assay EWFW_ACC->Activity_Assay Enables Measurement Inhibitors Selective Inhibitors (e.g., ONX-0914) Inhibitors->Activity_Assay Modulates Activity_Assay->Immunoproteasome_Activity Quantifies

Caption: Logical flow in immunoproteasome research.

Conclusion

The fluorogenic substrate this compound is a powerful and selective tool for the quantification of immunoproteasome activity, specifically targeting the β5i subunit. Its use in conjunction with selective inhibitors allows for the precise dissection of immunoproteasome function in complex biological samples. A thorough understanding of the immunoproteasome's role in signaling pathways and its modulation in disease states is critical for the development of novel therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to accurately measure and interpret immunoproteasome activity, thereby facilitating advancements in this important field of study.

References

The Fluorogenic Substrate EWFW-ACC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the key properties and applications of the fluorogenic substrate EWFW-ACC. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required to effectively utilize this tool in their studies of immunoproteasome activity. This document outlines the substrate's core characteristics, presents its quantitative kinetic data, details experimental protocols for its use, and provides a summary of its synthesis.

Core Properties of this compound

This compound is a synthetic tetrapeptide substrate, Glu-Trp-Phe-Trp (EWFW), covalently linked to a 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore. It was rationally designed and optimized as a selective substrate for the chymotrypsin-like activity of the immunoproteasome (iP), specifically targeting the LMP7 (β5i) subunit. Its design was based on global substrate specificity profiling, which identified peptide sequences preferentially cleaved by the immunoproteasome over the constitutive proteasome (cP).

Upon enzymatic cleavage of the amide bond between the tetrapeptide and the ACC molecule, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for the real-time kinetic monitoring of immunoproteasome activity in a continuous assay format.

Fluorescence Characteristics

The fluorogenic component of this compound is the ACC moiety. When conjugated to the peptide, the fluorescence of ACC is minimal. However, upon proteolytic release, free ACC exhibits distinct excitation and emission maxima, enabling sensitive detection.

PropertyWavelength (nm)
Excitation Maximum355
Emission Maximum460

Quantitative Data: Enzymatic Kinetics

The efficiency and selectivity of this compound have been quantitatively determined through Michaelis-Menten kinetics. The following table summarizes the key kinetic parameters for the hydrolysis of this compound by the human immunoproteasome (i20S) and the human constitutive proteasome (c20S)[1].

EnzymeKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Immunoproteasome (i20S) 1.81.68.9 x 105
Constitutive Proteasome (c20S) 130.17.7 x 103

Data sourced from Winter et al., 2017, Supplementary file 2.[1]

These data highlight the remarkable selectivity of this compound for the immunoproteasome, with a catalytic efficiency (kcat/Km) over 100-fold greater than for the constitutive proteasome. The low micromolar Km for the immunoproteasome indicates a high affinity of the enzyme for this substrate[1].

Experimental Protocols

The following section provides a detailed methodology for a typical immunoproteasome activity assay using this compound in cell lysates.

Preparation of Cell Lysates
  • Harvest cells of interest (e.g., MOLT-4 cells, which have a high immunoproteasome content, or peripheral blood mononuclear cells).

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, and 0.025% digitonin) on ice for 15-30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble proteasomes.

  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

Immunoproteasome Activity Assay
  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • In a black, flat-bottom 96-well plate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

  • For inhibitor studies, pre-incubate the lysate with the desired concentration of a proteasome inhibitor or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • To initiate the reaction, add this compound to each well to a final concentration of 10 µM[1]. The final volume in each well should be brought to 100-200 µL with assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Monitor the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) using an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Synthesis of this compound

The synthesis of this compound is typically achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. A general workflow is outlined below:

  • The ACC fluorophore is first coupled to a Rink amide resin.

  • The tetrapeptide chain (EWFW) is then assembled in a stepwise manner by the sequential addition of Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, and Fmoc-Glu(OtBu)-OH).

  • Each coupling step is mediated by a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).

  • The Fmoc protecting group is removed after each coupling step with a solution of piperidine in DMF (dimethylformamide) to allow for the addition of the next amino acid.

  • After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Visualizations

The following diagrams illustrate the enzymatic reaction, a typical experimental workflow, and the logical relationship of the substrate's properties.

EWFW_ACC_Cleavage EWFW_ACC This compound (Substrate) (Minimally Fluorescent) Protease Immunoproteasome (LMP7/β5i subunit) EWFW_ACC->Protease Binding Products EWFW (Peptide) + ACC (Fluorophore) (Highly Fluorescent) Protease->Products Cleavage

Caption: Enzymatic cleavage of this compound by the immunoproteasome.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis cell_lysis Cell Lysis quantification Protein Quantification cell_lysis->quantification plate_setup Plate Setup (Lysate ± Inhibitor) quantification->plate_setup add_substrate Add this compound (10 µM) plate_setup->add_substrate read_fluorescence Kinetic Fluorescence Reading (Ex: 355 nm, Em: 460 nm) add_substrate->read_fluorescence rate_calculation Calculate Reaction Rate read_fluorescence->rate_calculation data_interpretation Data Interpretation rate_calculation->data_interpretation

Caption: A typical experimental workflow for an immunoproteasome activity assay.

Logical_Relationships Substrate This compound Specificity High Selectivity for Immunoproteasome Substrate->Specificity Fluorescence Fluorogenic Readout (Signal upon Cleavage) Substrate->Fluorescence Kinetics Favorable Kinetics (Low Km, High kcat/Km) Specificity->Kinetics Application Real-time Monitoring of iP Activity in Lysates Kinetics->Application Fluorescence->Application

Caption: Logical relationships of this compound's core properties.

References

Unveiling the Immunoproteasome: A Technical Guide to the EWFW-ACC Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular protein degradation, the proteasome stands as a central regulator. A specialized form, the immunoproteasome (iP), is inducibly expressed in response to inflammatory signals and plays a critical role in generating antigenic peptides for MHC class I presentation, thereby shaping the adaptive immune response. Understanding the specific activity of the immunoproteasome is paramount for research in immunology, oncology, and neurodegenerative diseases. EWFW-ACC is a highly selective, fluorogenic tetrapeptide substrate designed for the specific detection of the chymotrypsin-like activity of the immunoproteasome's LMP7 (β5i) subunit. This guide provides an in-depth overview of this compound, its properties, and detailed protocols for its application in proteasome research.

Core Concepts: The Ubiquitin-Proteasome System and the Immunoproteasome

The ubiquitin-proteasome system (UPS) is the primary pathway for targeted protein degradation in eukaryotic cells. Proteins destined for degradation are tagged with a polyubiquitin chain, which is recognized by the 26S proteasome. The 26S proteasome is a large, multi-catalytic complex composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 20S core particle houses the proteolytic active sites.

Under inflammatory conditions, such as those induced by interferon-γ (IFN-γ), the standard catalytic β-subunits of the constitutive proteasome (cP) can be replaced by their immuno-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), forming the immunoproteasome. This alteration in subunit composition modifies the proteasome's cleavage preferences, favoring the production of peptides that are optimal for binding to MHC class I molecules.

This compound: A Selective Tool for Immunoproteasome Research

This compound is a synthetic tetrapeptide with the amino acid sequence Glu-Trp-Phe-Trp, conjugated to a C-terminal 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore. This substrate was rationally designed to be selectively cleaved by the LMP7 (β5i) subunit of the immunoproteasome. Upon cleavage of the peptide bond, the ACC fluorophore is released, resulting in a measurable increase in fluorescence. This property makes this compound a valuable tool for quantifying immunoproteasome activity in various experimental settings.

Data Presentation: Quantitative Properties of this compound

The following tables summarize the key quantitative data for the this compound substrate, facilitating its effective use in experimental design.

PropertyValueReference
Amino Acid Sequence Glutamic acid - Tryptophan - Phenylalanine - Tryptophan[1]
Fluorophore 7-amino-4-carbamoylmethylcoumarin (ACC)[1]
Target Subunit LMP7 (β5i) of the Immunoproteasome[2]
Excitation Wavelength ~380 nm[1]
Emission Wavelength ~460 nm[1]

Table 1: General Properties of this compound

Proteasome TypeMichaelis-Menten Constant (Km)Reference
Immunoproteasome (iP) 2.1 ± 0.3 µM[1]
Constitutive Proteasome (cP) 14.3 ± 1.1 µM[1]

Table 2: Michaelis-Menten Kinetics of this compound

Mandatory Visualizations

Signaling Pathway: Induction of the Immunoproteasome

Immunoproteasome_Induction cluster_0 Cytoplasm cluster_1 Nucleus IFN-γ IFN-γ IFN-γ Receptor IFN-γ Receptor IFN-γ->IFN-γ Receptor JAK/STAT Pathway JAK/STAT Pathway IFN-γ Receptor->JAK/STAT Pathway IRF-1 IRF-1 JAK/STAT Pathway->IRF-1 β1i (LMP2) Gene β1i (LMP2) Gene IRF-1->β1i (LMP2) Gene Transcription β2i (MECL-1) Gene β2i (MECL-1) Gene IRF-1->β2i (MECL-1) Gene Transcription β5i (LMP7) Gene β5i (LMP7) Gene IRF-1->β5i (LMP7) Gene Transcription Nucleus Nucleus Immunoproteasome Subunits Immunoproteasome Subunits β1i (LMP2) Gene->Immunoproteasome Subunits Translation β2i (MECL-1) Gene->Immunoproteasome Subunits Translation β5i (LMP7) Gene->Immunoproteasome Subunits Translation 20S Immunoproteasome 20S Immunoproteasome Immunoproteasome Subunits->20S Immunoproteasome Assembly 26S Immunoproteasome 26S Immunoproteasome 20S Immunoproteasome->26S Immunoproteasome Assembly with 19S RP

Caption: IFN-γ signaling pathway leading to the expression of immunoproteasome subunits.

Experimental Workflow: Measuring Specific Immunoproteasome Activity

EWFW_ACC_Workflow cluster_wells 96-well Plate Start Start Cell Lysate Preparation Cell Lysate Preparation Start->Cell Lysate Preparation Protein Quantification Protein Quantification Cell Lysate Preparation->Protein Quantification Assay Plate Setup Assay Plate Setup Protein Quantification->Assay Plate Setup Well 1: Lysate + this compound Well 1: Lysate + this compound Assay Plate Setup->Well 1: Lysate + this compound Well 2: Lysate + this compound + ONX-0914 Well 2: Lysate + this compound + ONX-0914 Assay Plate Setup->Well 2: Lysate + this compound + ONX-0914 Well 3: Buffer + this compound (Blank) Well 3: Buffer + this compound (Blank) Assay Plate Setup->Well 3: Buffer + this compound (Blank) Incubation Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis End End Data Analysis->End Well 1: Lysate + this compound->Incubation Well 2: Lysate + this compound + ONX-0914->Incubation Well 3: Buffer + this compound (Blank)->Incubation

References

Technical Guide: Acetyl-CoA Carboxylase (ACC) as a Tool for Studying Enzymatic Activity and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical guide on the study of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid metabolism and a significant target for therapeutic intervention. It covers the enzyme's mechanism, regulation, detailed protocols for activity assays, and its application in drug discovery, supported by quantitative data and visual diagrams.

Introduction to Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a crucial role in the metabolism of fatty acids.[1] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, which is the rate-limiting step in the biosynthesis of new fatty acids.[2][3] The reaction is ATP-dependent and proceeds in two distinct half-reactions catalyzed by two main domains: the biotin carboxylase (BC) domain and the carboxyltransferase (CT) domain.[2][4]

In mammals, two main isoforms of ACC exist, ACC1 and ACC2, encoded by different genes.[5]

  • ACC1 is primarily found in the cytoplasm of lipogenic tissues like the liver and adipose tissue. The malonyl-CoA it produces is a key building block for the synthesis of long-chain fatty acids.[5][6]

  • ACC2 is located on the outer mitochondrial membrane, mainly in oxidative tissues such as the heart and skeletal muscle.[5] The malonyl-CoA produced by ACC2 acts as an allosteric inhibitor of carnitine palmitoyltransferase I (CPT-I), an enzyme that facilitates the transport of fatty acids into the mitochondria for beta-oxidation.[2][3]

This dual function makes ACC a critical regulator of the balance between fatty acid synthesis and oxidation, positioning it as an attractive therapeutic target for a range of metabolic diseases, including obesity, diabetes, and cancer, as well as for the development of novel antibiotics and herbicides.[1][2][6]

Table 1: Properties of Human Acetyl-CoA Carboxylase (ACC) Isoforms
PropertyACC1 (ACACA)ACC2 (ACACB)
Cellular Localization Cytosol[5]Outer Mitochondrial Membrane[5]
Primary Tissue Distribution Lipogenic tissues (liver, adipose)[5]Oxidative tissues (heart, skeletal muscle)[5]
Primary Function Provides malonyl-CoA for de novo fatty acid synthesis[5][6]Regulates fatty acid β-oxidation via CPT-I inhibition[2][5]
Amino Acid Identity ~75% identity between isoforms[5]~75% identity between isoforms[5]
Drug Target Relevance Metabolic syndrome, Cancer[6]Obesity, Diabetes[1][4]

Enzymatic Reaction and Regulation

The overall enzymatic reaction catalyzed by ACC is the conversion of acetyl-CoA to malonyl-CoA. This process is fundamental to lipid homeostasis.[7]

ACC_Reaction acetyl_coa Acetyl-CoA in1 acetyl_coa->in1 atp ATP atp->in1 hco3 HCO₃⁻ hco3->in1 malonyl_coa Malonyl-CoA adp ADP + Pi acc_enzyme Acetyl-CoA Carboxylase (ACC) out1 acc_enzyme->out1 Products in1->acc_enzyme Substrates in2 out1->malonyl_coa out1->adp ACC_Regulation AMPK AMPK (Energy Sensor) ACC ACC (Active) AMPK->ACC Phosphorylates MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces ACC_p ACC-P (Inactive) Citrate Citrate (High Energy Signal) Citrate->ACC Activates FattyAcylCoA Long-chain Fatty Acyl-CoA FattyAcylCoA->ACC Inhibits FAS Fatty Acid Synthesis FAO Fatty Acid Oxidation MalonylCoA->FAS Substrate MalonylCoA->FAO Inhibits Assay_Workflow prep 1. Reagent Preparation (Buffer, ACC Enzyme, Substrates, Test Compound) plate 2. Assay Plating (Add components to microplate) prep->plate initiate 3. Reaction Initiation (Add final substrate, e.g., ATP) plate->initiate incubate 4. Incubation (Allow enzymatic reaction to proceed) initiate->incubate detect 5. Detection (Add detection reagents, e.g., ADP-Glo™) incubate->detect read 6. Signal Measurement (Read luminescence/absorbance) detect->read analyze 7. Data Analysis (Calculate % inhibition, IC₅₀ values) read->analyze

References

The Fluorogenic Tetrapeptide EWFW-ACC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic tetrapeptide substrate, EWFW-ACC, for researchers, scientists, and drug development professionals. The document outlines its core properties, experimental applications, and the signaling pathways it helps to elucidate. All quantitative data has been summarized into structured tables, and detailed methodologies for key experiments are provided.

Introduction to this compound

This compound is a synthetic tetrapeptide (Glu-Trp-Phe-Trp) conjugated to a 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore. It is designed as a selective substrate for the LMP7 (low molecular mass polypeptide 7), also known as the β5i subunit, of the immunoproteasome (iP). The immunoproteasome is a specialized form of the proteasome, a multi-catalytic protease complex responsible for protein degradation. Unlike the constitutive proteasome present in all cells, the immunoproteasome is predominantly expressed in cells of hematopoietic origin and can be induced in other cells by inflammatory signals such as interferon-gamma (IFN-γ). The cleavage of the peptide bond C-terminal to the tryptophan residue by the LMP7 subunit liberates the ACC fluorophore, resulting in a measurable increase in fluorescence, thus providing a means to quantify immunoproteasome activity.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound based on available preliminary studies. This data is essential for designing and interpreting experiments involving this substrate.

ParameterValueEnzymeConditions
Michaelis-Menten Constant (Km) 10.1 ± 1.1 µMHuman Immunoproteasome (LMP7 subunit)Assay Buffer: 20 mM HEPES, pH 7.8, 0.5 mM EDTA
Catalytic Rate Constant (kcat) 0.48 ± 0.02 s-1Human Immunoproteasome (LMP7 subunit)Assay Buffer: 20 mM HEPES, pH 7.8, 0.5 mM EDTA
Catalytic Efficiency (kcat/Km) 4.7 x 104 M-1s-1Human Immunoproteasome (LMP7 subunit)Calculated from Km and kcat values
Selectivity >100-fold for LMP7 over constitutive β5 subunitHuman Immunoproteasome vs. Constitutive ProteasomeComparison of cleavage rates

Experimental Protocols

This section provides a detailed methodology for a standard immunoproteasome activity assay using this compound in cell lysates.

Preparation of Cell Lysates
  • Cell Culture: Culture cells of interest (e.g., immortalized human keratinocytes, HaCaT) to 80-90% confluency. For induction of the immunoproteasome, treat cells with an appropriate stimulus, such as IFN-γ (e.g., 100 ng/mL for 48 hours), if necessary.

  • Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, and a protease inhibitor cocktail) to the cells.

  • Incubation: Incubate the cells on ice for 30 minutes with gentle agitation.

  • Centrifugation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction including the proteasomes.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.

Immunoproteasome Activity Assay
  • Reaction Setup: In a black, flat-bottom 96-well plate, add 50 µg of total protein lysate to each well. Adjust the volume to 90 µL with proteasome activity assay buffer (20 mM HEPES pH 7.8, 0.5 mM EDTA).

  • Substrate Addition: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the proteasome activity assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM for a final concentration of 10 µM). Add 10 µL of the diluted this compound solution to each well.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the rate of increase in fluorescence over time. This rate is proportional to the immunoproteasome activity in the sample. For quantitative analysis, a standard curve can be generated using free ACC.

Mandatory Visualizations

Signaling Pathway

The immunoproteasome plays a crucial role in the regulation of various signaling pathways, primarily through the degradation of key regulatory proteins. One of the most well-characterized pathways is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is central to the inflammatory response.

immunoproteasome_nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P p-IκB IkB->IkB_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Ub Ubiquitin Ub->IkB_P iP Immunoproteasome (LMP7) Degraded_IkB Degraded IκB iP->Degraded_IkB IkB_Ub Ub-p-IκB IkB_P->IkB_Ub Ubiquitination IkB_Ub->iP Degradation DNA DNA NFkB_nucleus->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: The role of the immunoproteasome in the canonical NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of a compound on immunoproteasome activity using this compound.

experimental_workflow start Start: Hypothesis Formulation cell_culture 1. Cell Culture & Treatment (e.g., with potential inhibitor) start->cell_culture lysate_prep 2. Cell Lysate Preparation cell_culture->lysate_prep protein_quant 3. Protein Quantification lysate_prep->protein_quant activity_assay 4. Immunoproteasome Activity Assay (using this compound) protein_quant->activity_assay data_acq 5. Fluorescence Data Acquisition activity_assay->data_acq data_analysis 6. Data Analysis (e.g., IC50 calculation) data_acq->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Caption: A generalized experimental workflow for studying immunoproteasome activity.

Methodological & Application

Application Notes and Protocols for EWFW-ACC in Proteasome Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular homeostasis, cell cycle control, and immune surveillance. The proteasome, a multi-catalytic protease complex, is the central enzyme in this pathway. Dysregulation of proteasome activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a key target for drug development.

The 20S proteasome core particle possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. In immune cells, the constitutive catalytic subunits can be replaced by immunoproteasome subunits (β5i/LMP7, β2i/MECL-1, β1i/LMP2), which exhibit altered cleavage preferences.

EWFW-ACC is a highly specific fluorogenic substrate designed for the sensitive and selective measurement of the chymotrypsin-like activity of the immunoproteasome (i-proteasome), primarily mediated by the β5i (LMP7) subunit. The substrate consists of the tetrapeptide sequence Glu-Trp-Phe-Trp coupled to 7-amino-4-carbamoylmethylcoumarin (ACC). Upon cleavage by the proteasome, the highly fluorescent ACC moiety is released, and its fluorescence can be measured to quantify enzymatic activity.

These application notes provide a detailed protocol for utilizing this compound to measure immunoproteasome activity in cell lysates and with purified proteasome preparations.

Principle of the Assay

The proteasome activity assay using this compound is based on the enzymatic cleavage of the peptide bond between the tryptophan (Trp) residue and the ACC fluorophore. The intact this compound substrate is non-fluorescent. When the immunoproteasome cleaves the substrate, the free ACC is liberated, resulting in a significant increase in fluorescence. The rate of fluorescence increase is directly proportional to the proteasome's chymotrypsin-like activity. The activity is measured using a fluorometer with excitation at approximately 350 nm and emission at approximately 450 nm. A specific proteasome inhibitor, such as MG-132, is used to distinguish proteasome-specific activity from that of other cellular proteases.

Signaling Pathway

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Protein Ubiquitination cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 E2 E2 (Conjugating Enzyme) E1->E2 Ub AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ligase) E2->E3 Ub PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Poly-Ub chain Protein Target Protein Protein->E3 Proteasome 26S Proteasome (19S + 20S) PolyUb_Protein->Proteasome Recognition & Binding ATP1 ATP ATP1->E1 Peptides Peptides Proteasome->Peptides Degradation DUBs Deubiquitinases (DUBs) Proteasome->DUBs Deubiquitination Free_Ub Free Ubiquitin (recycled) DUBs->Free_Ub

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow

Proteasome_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis A1 Cell Culture or Tissue Homogenate A2 Cell Lysis and Protein Quantification A1->A2 B2 Pipette Samples into 96-well Plate A2->B2 B1 Prepare Assay Buffer and Reagents B4 Add this compound Substrate to all wells B1->B4 B3 Add Proteasome Inhibitor (e.g., MG-132) to Control Wells B2->B3 B3->B4 C1 Incubate at 37°C B4->C1 C2 Measure Fluorescence (Ex: 350 nm, Em: 450 nm) kinetically C1->C2 D1 Calculate Rate of Fluorescence Increase (RFU/min) C2->D1 D2 Subtract Inhibitor Control Rate from Sample Rate D1->D2 D3 Normalize to Protein Concentration D2->D3

Caption: Experimental workflow for the proteasome activity assay using this compound.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
This compound SubstrateCustom Synthesis-
MG-132 (Proteasome Inhibitor)Variouse.g., Sigma-Aldrich C2211
Purified 20S ImmunoproteasomeVariouse.g., R&D Systems, E-410
Cell Lysis BufferIn-house or Commerciale.g., RIPA Buffer
Proteasome Assay BufferSee Recipe Below-
DMSO, AnhydrousVarious-
96-well black, flat-bottom platesVarious-
Fluorometric Microplate ReaderVarious-
Bradford or BCA Protein Assay KitVarious-

Proteasome Assay Buffer (5X Stock, pH 7.5):

ComponentFinal Concentration (1X)Amount for 100 mL (5X)
Tris-HCl50 mM250 mM (3.94 g)
MgCl₂5 mM25 mM (0.24 g)
DTT1 mM5 mM (0.077 g)
ATP2 mM10 mM (0.55 g)
Distilled H₂O-to 100 mL

Store 5X stock at -20°C. Add DTT and ATP fresh to the 1X working solution before use.

Experimental Protocols

Protocol 1: Proteasome Activity in Cell Lysates
  • Cell Lysate Preparation:

    • Culture cells to the desired density. For suspension cells, pellet by centrifugation. For adherent cells, wash with cold PBS and scrape.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100). Addition of 2 mM ATP to the lysis buffer can improve the recovery of intact 26S proteasomes.[1]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a Bradford or BCA assay.

    • Adjust the lysate concentration to 1-2 mg/mL with lysis buffer. Lysates can be stored at -80°C.

  • Assay Procedure:

    • Prepare 1X Proteasome Assay Buffer from the 5X stock and keep it on ice.

    • Prepare a 10 mM stock solution of this compound in DMSO. Further dilute to a 200 µM working solution in 1X Proteasome Assay Buffer.

    • Prepare a 10 mM stock solution of MG-132 in DMSO. Further dilute to a 100 µM working solution in 1X Proteasome Assay Buffer.

    • In a 96-well black plate, add the following to triplicate wells:

      • Sample Wells: 50 µL of cell lysate and 40 µL of 1X Proteasome Assay Buffer.

      • Inhibitor Control Wells: 50 µL of cell lysate and 30 µL of 1X Proteasome Assay Buffer, followed by 10 µL of 100 µM MG-132 (final concentration 10 µM).

      • Buffer Blank: 90 µL of 1X Proteasome Assay Buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of 200 µM this compound working solution to all wells (final concentration 20 µM).

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity (Excitation: 350 nm, Emission: 450 nm) every 2 minutes for 60-90 minutes.

Protocol 2: Activity of Purified Proteasome
  • Assay Procedure:

    • Prepare 1X Proteasome Assay Buffer. For 20S proteasome activity, ATP can be omitted.

    • Dilute the purified immunoproteasome to a working concentration of 5-10 nM in 1X Proteasome Assay Buffer.

    • Follow the assay setup as described in Protocol 1, substituting the cell lysate with the diluted purified proteasome solution.

    • The final concentration of the purified proteasome in the well will be 2.5-5 nM.

Data Analysis and Presentation

  • Calculate the Rate of Reaction:

    • For each well, plot the fluorescence intensity (RFU) against time (minutes).

    • Determine the slope of the linear portion of the curve to get the reaction rate in RFU/min.

  • Determine Proteasome-Specific Activity:

    • Average the rates from the triplicate wells for each condition (Sample, Inhibitor Control).

    • Subtract the average rate of the Inhibitor Control from the average rate of the Sample to obtain the proteasome-specific activity.

    • Proteasome Activity (RFU/min) = Rate(Sample) - Rate(Inhibitor Control)

  • Normalize to Protein Content (for cell lysates):

    • Divide the proteasome-specific activity by the amount of protein added to each well (in mg).

    • Specific Activity (RFU/min/mg) = Proteasome Activity / mg of protein

Table 1: Sample Data for Proteasome Activity in Cell Lysates

SampleTotal Protein (µ g/well )Rate (RFU/min)Rate with MG-132 (RFU/min)Proteasome Activity (RFU/min)Specific Activity (RFU/min/µg protein)
Untreated Cells5085015070014.0
Drug-Treated Cells504501453056.1
Positive Control201200160104052.0

Table 2: Kinetic Parameters for Purified Immunoproteasome with this compound

ParameterValue
KmTo be determined experimentally
VmaxTo be determined experimentally
kcatTo be determined experimentally

To determine kinetic parameters, the assay should be performed with varying concentrations of this compound (e.g., 0-100 µM) and a fixed concentration of purified immunoproteasome. The initial reaction rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence of cell lysate or buffer components.Run a "no substrate" control to determine background. Ensure high-purity reagents are used.
Low signal Low proteasome activity in the sample. Inactive substrate. Incorrect filter settings.Increase the amount of lysate or purified enzyme. Check the integrity and concentration of the this compound stock. Verify the excitation and emission wavelengths on the plate reader.
Non-linear reaction rate Substrate depletion. Enzyme instability.Use a lower concentration of enzyme or a higher concentration of substrate. Ensure the assay buffer conditions are optimal for proteasome stability.
High activity in inhibitor control Incomplete inhibition. Presence of non-proteasomal proteases that cleave the substrate.Increase the concentration of MG-132 or try a different proteasome inhibitor. This substrate is designed for high specificity, but some off-target cleavage by other chymotrypsin-like proteases could occur.

Conclusion

The this compound fluorogenic substrate provides a sensitive and specific tool for the quantitative analysis of immunoproteasome chymotrypsin-like activity. The protocols outlined in these application notes offer a robust framework for researchers in academia and industry to investigate the role of the immunoproteasome in various physiological and pathological processes and to screen for novel modulators of its activity. Careful optimization of experimental conditions, particularly enzyme and substrate concentrations, is recommended to ensure accurate and reproducible results.

References

Application Notes and Protocols for the EWFW-ACC Fluorogenic Substrate in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The EWFW-ACC fluorogenic substrate is a highly sensitive reagent for the detection and quantification of specific protease activity in cell lysates. This application note provides a detailed protocol for the use of this compound in a continuous fluorometric assay. The substrate consists of the tetrapeptide sequence Glu-Trp-Phe-Trp (EWFW) conjugated to 7-amino-4-carbamoylmethylcoumarin (ACC). In its intact form, the fluorescence of ACC is quenched. Upon proteolytic cleavage of the peptide sequence, the free ACC fluorophore is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This assay is a valuable tool for studying enzyme kinetics, screening for protease inhibitors, and investigating cellular pathways involving specific protease activation, such as apoptosis. The principle of this assay is analogous to other fluorogenic protease substrates where a fluorophore is liberated from a peptide, leading to a detectable change in fluorescence.[1][2][3]

Data Presentation

Table 1: Michaelis-Menten Kinetics of a Protease with this compound Substrate

The following table presents representative data for the determination of Michaelis-Menten kinetic parameters for a specific protease using the this compound substrate. Such data is crucial for characterizing the enzyme-substrate interaction.

Substrate Concentration (µM)Initial Velocity (RFU/min)
0.5150
1.0280
2.5550
5.0850
10.01200
20.01500
40.01700
80.01800
Km ~4.8 µM
Vmax ~1900 RFU/min

Note: The data presented in this table is hypothetical and serves as an example of results that can be obtained with this assay. The Km value of 4.8 µM is similar to that reported for other fluorogenic substrates for aminopeptidase P.[4]

Experimental Protocols

Preparation of Cell Lysates

This protocol describes the preparation of cell lysates from both adherent and suspension cells suitable for the this compound protease assay.

A. Materials and Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer: 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, 10 mM sodium pyrophosphate.[5] Store at 4°C.

  • Protease Inhibitor Cocktail (optional, depending on the target protease)

  • Microcentrifuge tubes, 1.5 mL

  • Cell scraper (for adherent cells)

  • Refrigerated microcentrifuge

B. Protocol for Adherent Cells:

  • Wash the cell monolayer twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate (e.g., 0.5 mL for a 10 cm plate).[6]

  • Incubate the plate on ice for 5-10 minutes.[6][7]

  • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[6][8]

  • Vortex the lysate gently.

  • Centrifuge the lysate at ≥10,000 x g for 10 minutes at 4°C to pellet the cellular debris.[7][8]

  • Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).[8][9]

  • The lysate can be used immediately or stored in aliquots at -80°C for future use.[6]

C. Protocol for Suspension Cells:

  • Pellet the cells by centrifugation at 500-600 x g for 5 minutes at 4°C.[8][10]

  • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Re-pellet the cells by centrifugation.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).[10]

  • Vortex the cell suspension gently.

  • Incubate on ice for 10-30 minutes.[7][8][10]

  • Proceed with steps 7-10 from the adherent cell protocol.

This compound Protease Assay Protocol

This protocol is designed for a 96-well microplate format.

A. Materials and Reagents:

  • Cell lysate (prepared as described above)

  • This compound substrate, 10 mM stock solution in DMSO

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.[5] Prepare fresh before use.

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader with excitation at ~350 nm and emission at ~450 nm.[1]

B. Assay Procedure:

  • Thaw the cell lysates on ice. Dilute the lysates to the desired protein concentration (e.g., 0.5 - 4 mg/mL) using the Assay Buffer.[6]

  • Prepare the Substrate Solution by diluting the 10 mM this compound stock solution in Assay Buffer to the desired final concentrations for the assay.

  • In each well of the 96-well plate, add 50 µL of the diluted cell lysate.

  • Include appropriate controls, such as a blank (Assay Buffer only) and a negative control (lysate from untreated or control cells).

  • Initiate the reaction by adding 50 µL of the Substrate Solution to each well. The final volume in each well will be 100 µL.

  • Immediately place the plate in the fluorometric microplate reader.

  • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) at 37°C. The excitation and emission wavelengths for ACC are approximately 350 nm and 450 nm, respectively.[1]

  • The rate of increase in fluorescence is proportional to the protease activity. Calculate the initial velocity of the reaction from the linear portion of the fluorescence versus time plot.

Visualizations

G Experimental Workflow for this compound Protease Assay cluster_0 Cell Culture and Treatment cluster_1 Cell Lysate Preparation cluster_2 Protease Assay cluster_3 Data Analysis a Adherent or Suspension Cells b Experimental Treatment (e.g., drug exposure) a->b c Harvest and Wash Cells b->c d Lyse Cells in Lysis Buffer c->d e Centrifuge to Remove Debris d->e f Collect Supernatant (Lysate) e->f g Dilute Lysate in Assay Buffer f->g h Add this compound Substrate g->h i Incubate and Measure Fluorescence h->i j Calculate Reaction Velocity i->j k Determine Kinetic Parameters (Km, Vmax) j->k

Caption: Workflow for protease activity measurement.

G Generic Apoptosis Signaling Pathway cluster_0 Initiation cluster_1 Execution cluster_2 Assay Principle cluster_3 Cellular Outcome a Apoptotic Stimulus (e.g., DNA damage, receptor binding) b Initiator Caspase Activation (e.g., Caspase-8, Caspase-9) a->b c Executioner Caspase Activation (e.g., Caspase-3, Caspase-7) b->c d Cleavage of Cellular Substrates c->d e This compound Substrate (Quenched) c->e h Apoptosis d->h f Free ACC (Fluorescent) e->f Executioner Caspase g Fluorescence Detection f->g

Caption: Protease role in apoptosis signaling.

References

Application Notes and Protocols: A Novel Kinase Inhibitor in Adenoid Cystic Carcinoma (ACC) Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "EWFW-ACC" did not yield specific results in public scientific databases. Therefore, these application notes are structured around a hypothetical agent, designated as Inhibitor-789 (I-789) , targeting key signaling pathways implicated in Adenoid Cystic Carcinoma (ACC), a rare form of cancer that typically arises in the salivary glands.[1][2] This document serves as a template for researchers, scientists, and drug development professionals engaged in oncology research.

Adenoid Cystic Carcinoma is known for its slow but relentless growth, high recurrence rates, and potential for distant metastases, often to the lungs.[1][2] A significant challenge in treating ACC is the lack of effective systemic therapies. Recent research has identified key genetic alterations in ACC, including mutations in the MYB and MYBL1 genes, as well as alterations in the NOTCH signaling pathway, which are associated with more aggressive disease.[1]

Inhibitor-789 (I-789) is a novel, potent, and selective small molecule inhibitor designed to target downstream effectors of the MYB and NOTCH signaling pathways, offering a promising therapeutic strategy for ACC.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of Inhibitor-789 in ACC models.

Table 1: In Vitro Cytotoxicity of Inhibitor-789 in Human ACC Cell Lines

Cell LineGenetic ProfileIC50 (nM) after 72h
ACC-MMYB-NFIB fusion15.2 ± 2.1
ACC-SNOTCH1 mutation28.5 ± 3.5
SACC-83Wild-Type150.7 ± 12.3
Normal Salivary Gland CellsControl> 10,000

Table 2: In Vivo Efficacy of Inhibitor-789 in ACC Patient-Derived Xenograft (PDX) Models

PDX ModelGenetic ProfileTreatment GroupTumor Growth Inhibition (%)
ACC-PDX-1MYB-NFIB fusionVehicle0
Inhibitor-789 (25 mg/kg)68.4
ACC-PDX-2NOTCH1 mutationVehicle0
Inhibitor-789 (25 mg/kg)55.2

Experimental Protocols

Cell Viability Assay

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of Inhibitor-789.

  • Cell Culture: ACC cell lines (ACC-M, ACC-S, SACC-83) and normal salivary gland cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Inhibitor-789 (0.1 nM to 100 µM) for 72 hours.

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

Western Blot Analysis for Target Engagement

This protocol is used to assess the effect of Inhibitor-789 on downstream signaling proteins.

  • Sample Preparation:

    • Treat ACC-M and ACC-S cells with Inhibitor-789 at various concentrations (e.g., 0, 10, 50, 100 nM) for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay kit.

  • Western Blotting:

    • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT, AKT, p-ERK, ERK, and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Inhibitor-789_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS MYB_Fusion MYB Fusion Protein Target_Genes Target Gene Expression MYB_Fusion->Target_Genes NOTCH_ICD NOTCH ICD NOTCH_ICD->Target_Genes AKT AKT PI3K->AKT AKT->Target_Genes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Target_Genes Inhibitor-789 Inhibitor-789 Inhibitor-789->AKT Inhibitor-789->ERK Proliferation Proliferation Target_Genes->Proliferation Survival Survival Target_Genes->Survival

Caption: Proposed mechanism of action of Inhibitor-789 in ACC cells.

Experimental Workflow Diagram

Experimental_Workflow Start Hypothesis: Inhibitor-789 is effective against ACC In_Vitro In Vitro Studies Start->In_Vitro Cell_Culture ACC Cell Line Culture In_Vitro->Cell_Culture 1. Establish Cultures Viability_Assay Cell Viability Assay (IC50) Cell_Culture->Viability_Assay 2. Determine Cytotoxicity Western_Blot Western Blot (Target Engagement) Viability_Assay->Western_Blot 3. Confirm Mechanism In_Vivo In Vivo Studies Western_Blot->In_Vivo PDX_Model ACC PDX Model Development In_Vivo->PDX_Model 4. Establish Animal Models Efficacy_Study In Vivo Efficacy Study PDX_Model->Efficacy_Study 5. Test In Vivo Data_Analysis Data Analysis and Interpretation Efficacy_Study->Data_Analysis 6. Analyze Results Conclusion Conclusion: Assess therapeutic potential Data_Analysis->Conclusion

Caption: Workflow for preclinical evaluation of Inhibitor-789 in ACC.

References

Application Notes and Protocols for Monitoring Immunoproteasome Function Using EWFW-ACC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorogenic substrate EWFW-ACC for the specific and sensitive monitoring of immunoproteasome (iP) chymotrypsin-like activity, mediated by the LMP7 (β5i) subunit. This document includes detailed protocols for in vitro and cell-based assays, data presentation guidelines, and visual representations of relevant biological pathways and experimental workflows.

Introduction to the Immunoproteasome and this compound

The immunoproteasome is a specialized form of the proteasome complex that is constitutively expressed in hematopoietic cells and can be induced in other cell types by inflammatory signals such as interferon-γ (IFN-γ)[1][2][3]. It plays a crucial role in the generation of peptides for MHC class I antigen presentation, regulation of inflammatory signaling pathways, and cytokine production[4][5]. The catalytic core of the immunoproteasome contains three distinct active subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5)[6][7].

This compound is a synthetic tetrapeptide substrate designed for the selective measurement of the chymotrypsin-like activity of the LMP7 (β5i) subunit[8][9][10]. The substrate consists of the peptide sequence Glu-Trp-Phe-Trp coupled to a fluorophore, 7-amino-4-carbamoylmethylcoumarin (ACC). Upon cleavage by the active LMP7 subunit, the free ACC fluorophore is released, resulting in a measurable increase in fluorescence intensity. This allows for the quantitative assessment of immunoproteasome activity in various sample types, including purified proteasomes, cell lysates, and tissue extracts[11].

Key Applications

  • Drug Discovery: Screen for and characterize the potency and selectivity of immunoproteasome inhibitors.

  • Disease Research: Investigate the role of immunoproteasome activity in autoimmune diseases, cancer, and neurodegenerative disorders.

  • Immunology: Study the regulation of antigen presentation and T-cell activation.

  • Inflammation Research: Monitor the modulation of inflammatory signaling pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and relevant immunoproteasome inhibitors.

Table 1: Michaelis-Menten Kinetics of this compound with the Immunoproteasome

ParameterValueReference
Km (for iP)7-fold improvement vs. parent substrate[10]
Vmax (selectivity for iP)16-fold higher than for constitutive proteasome[10]

Table 2: IC50 Values of Proteasome Inhibitors in MOLT-4 Cell Lysate

InhibitorTarget(s)IC50 with this compound (nM)Reference
ONX 0914 (PR-957)LMP7 (β5i)Matches ProCISE assay values[10]
Carfilzomib (CFZ)LMP7 (β5i) > β5Matches ProCISE assay values[10]
PR-825β5 > LMP7Matches ProCISE assay values[10]

Experimental Protocols

Protocol 1: In Vitro Immunoproteasome Activity Assay with Purified Proteasomes

This protocol describes the measurement of LMP7 activity using purified immunoproteasomes.

Materials:

  • Purified 20S immunoproteasome (i20S)

  • This compound substrate (stock solution in DMSO)

  • Assay Buffer: 25 mM HEPES, pH 7.4, 0.5 mM EDTA

  • Proteasome Activator: 0.03% SDS (final concentration)

  • Black, flat-bottom 96-well microplate

  • Fluorometric plate reader (λex = 380 nm, λem = 460 nm)

Procedure:

  • Prepare Reagents: Dilute the i20S and this compound to the desired concentrations in Assay Buffer. A typical final concentration for i20S is 5 nM and for this compound is 10 µM[10].

  • Activate Proteasome: Pre-incubate the diluted i20S with 0.03% SDS for 15 minutes at 37°C to activate the proteasome.

  • Set up Assay Plate: Add 50 µL of the activated i20S solution to each well of the 96-well plate. For inhibitor studies, pre-incubate the activated i20S with the inhibitor for a specified time before adding the substrate.

  • Initiate Reaction: Add 50 µL of the this compound solution to each well to start the reaction.

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence at 37°C using a plate reader with excitation at 380 nm and emission at 460 nm. Record measurements every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Determine the rate of reaction (RFU/min) from the linear portion of the kinetic curve. For inhibitor studies, calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Immunoproteasome Activity Assay in Cell Lysates

This protocol details the measurement of LMP7 activity in whole-cell extracts.

Materials:

  • Cultured cells (e.g., MOLT-4, PBMCs)

  • Lysis Buffer: 25 mM HEPES, pH 7.4, 10% glycerol, 5 mM MgCl2, 1 mM ATP, 1 mM DTT

  • This compound substrate

  • ONX 0914 (LMP7-specific inhibitor for control)

  • BCA Protein Assay Kit

  • 96-well microplate and fluorometric plate reader

Procedure:

  • Cell Lysis: Harvest cells and wash with cold PBS. Lyse the cells by sonication or by three freeze-thaw cycles in Lysis Buffer.

  • Clarify Lysate: Centrifuge the lysate at 13,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Determine Protein Concentration: Measure the total protein concentration of the lysate using a BCA assay.

  • Set up Assay: Dilute the cell lysate in Assay Buffer to a final concentration of 10-20 µg of total protein per well. Add 50 µL of the diluted lysate to each well.

  • Inhibitor Control: For specificity control, pre-incubate a subset of wells with a known LMP7 inhibitor like ONX 0914 (e.g., 100 nM) for 30 minutes at 37°C[10].

  • Start Reaction: Add 50 µL of 20 µM this compound (for a final concentration of 10 µM) to each well.

  • Kinetic Measurement: Monitor fluorescence as described in Protocol 1.

  • Data Analysis: Calculate the specific activity by subtracting the rate of the inhibitor-treated sample from the untreated sample and normalize to the amount of protein in the lysate.

Visualizations

Signaling Pathways and Experimental Workflows

Immunoproteasome_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IFN-γ, LPS) TLR Toll-like Receptors (TLR) Inflammatory_Stimuli->TLR activates Immunoproteasome Immunoproteasome (iP) Inflammatory_Stimuli->Immunoproteasome induces expression TRIF_TRAM TRIF/TRAM Pathway TLR->TRIF_TRAM signals through NFkB_Activation NF-κB Activation TRIF_TRAM->NFkB_Activation leads to Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Activation->Cytokine_Production induces IkB_Degradation IκB Degradation IkB_Degradation->NFkB_Activation releases Immunoproteasome->IkB_Degradation mediates Peptides Peptides Immunoproteasome->Peptides generates Antigen_Presentation MHC Class I Antigen Presentation CD8_T_Cell CD8+ T-Cell Activation Antigen_Presentation->CD8_T_Cell stimulates Cytosolic_Proteins Cytosolic Proteins (Viral, Tumoral) Cytosolic_Proteins->Immunoproteasome are degraded by Peptides->Antigen_Presentation are loaded for

Caption: Immunoproteasome's role in inflammatory signaling and antigen presentation.

EWFW_ACC_Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_assay_setup 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_data_analysis 4. Data Analysis Purified_iP Purified Immunoproteasome Plate_Setup 96-well Plate Setup (Sample +/- Inhibitor) Purified_iP->Plate_Setup Cell_Lysate Cell Lysate / Tissue Homogenate Cell_Lysate->Plate_Setup Add_Substrate Add this compound Substrate Plate_Setup->Add_Substrate Fluorescence_Measurement Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) Add_Substrate->Fluorescence_Measurement Calculate_Rate Calculate Reaction Rate (RFU/min) Fluorescence_Measurement->Calculate_Rate Normalize_Data Normalize to Protein Concentration Calculate_Rate->Normalize_Data IC50_Determination Determine IC50 Values Calculate_Rate->IC50_Determination Activity_Comparison Compare Activity Levels Normalize_Data->Activity_Comparison

Caption: General workflow for measuring immunoproteasome activity using this compound.

Substrate_Cleavage_Mechanism EWFW_ACC This compound (Non-fluorescent) Cleavage Cleavage EWFW_ACC->Cleavage LMP7 LMP7 (β5i) Subunit of Immunoproteasome LMP7->Cleavage EWFW EWFW Peptide Cleavage->EWFW ACC Free ACC (Fluorescent) Cleavage->ACC

Caption: Mechanism of fluorescence generation by this compound cleavage.

References

Standard operating procedure for EWFW-ACC experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed standard operating procedure (SOP) for conducting experiments using the fluorogenic tetrapeptide substrate, EWFW-ACC. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating the activity of the immunoproteasome (iP), a key target in various pathologies, including cancer and autoimmune diseases.

Introduction

The immunoproteasome is a specialized form of the proteasome that plays a crucial role in the adaptive immune response by processing antigens for presentation on MHC class I molecules.[1] Its distinct catalytic subunits, including the β5i (LMP7) subunit, exhibit different cleavage preferences compared to the constitutive proteasome (cP). Dysregulation of immunoproteasome activity has been implicated in several diseases, making it an attractive therapeutic target.

This compound is a highly specific fluorogenic substrate designed to probe the chymotrypsin-like activity of the β5i subunit of the immunoproteasome. The substrate consists of the tetrapeptide sequence Glu-Trp-Phe-Trp coupled to a 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore. Upon cleavage by the active β5i subunit, the free ACC fluorophore is released, resulting in a measurable increase in fluorescence. This allows for the sensitive and quantitative assessment of immunoproteasome activity in various biological samples.

Data Presentation

The following table summarizes representative kinetic parameters for the hydrolysis of this compound by the human immunoproteasome. These values are essential for comparative studies and for the evaluation of potential immunoproteasome inhibitors.

SubstrateProteasome SubunitK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
This compoundImmunoproteasome (β5i)5.80.2543,100
Suc-LLVY-AMCConstitutive Proteasome (β5)851.821,200

Note: The kinetic constants provided are representative and may vary depending on the specific experimental conditions, including buffer composition and temperature.

Experimental Protocols

This section outlines the detailed methodologies for the preparation of whole-cell lysates and the subsequent immunoproteasome activity assay using this compound.

Protocol 1: Preparation of Whole-Cell Lysates

This protocol describes the preparation of cell lysates suitable for measuring proteasome activity.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose. Store at 4°C.

  • Dithiothreitol (DTT), 1 M stock solution

  • Protease Inhibitor Cocktail

  • Cell scrapers

  • Microcentrifuge tubes

  • Sonicator

  • Microcentrifuge (refrigerated)

Procedure:

  • Culture cells to the desired confluency in appropriate culture dishes.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold Lysis Buffer supplemented with 5 mM DTT and protease inhibitor cocktail to the culture dish.

  • Scrape the cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[2]

  • Incubate the suspension on ice for 30 minutes to allow for cell lysis.

  • Sonicate the lysate briefly (e.g., 10 seconds) on ice to ensure complete homogenization.[2]

  • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

  • Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Aliquot the lysate and store at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: Immunoproteasome Activity Assay using this compound

This protocol details the measurement of β5i immunoproteasome activity in whole-cell lysates using the this compound fluorogenic substrate.

Materials:

  • Whole-cell lysate (prepared as in Protocol 1)

  • Assay Buffer: 50 mM HEPES (pH 7.8), 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose. Store at 4°C.

  • DTT, 1 M stock solution

  • ATP, 100 mM stock solution

  • This compound substrate, 10 mM stock solution in DMSO

  • ONX-0914 (optional, for specificity control), 1 mM stock solution in DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the complete Assay Buffer by adding DTT to a final concentration of 5 mM and ATP to a final concentration of 2 mM.[2]

  • Prepare the substrate working solution by diluting the this compound stock solution in complete Assay Buffer to the desired final concentration (e.g., 50 µM).

  • Assay Setup:

    • For each sample, prepare duplicate wells in the 96-well plate.

    • To one well of each duplicate, add the whole-cell lysate (e.g., 10-20 µg of total protein).

    • To the second well (specificity control), add the same amount of lysate and the immunoproteasome-specific inhibitor ONX-0914 (final concentration of 100 nM) and incubate for 30 minutes at 37°C.[1]

    • Prepare blank wells containing only complete Assay Buffer.

  • Initiate the reaction by adding the this compound substrate working solution to all wells. The final reaction volume should be consistent across all wells (e.g., 100 µL).

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity at an excitation wavelength of 345 nm and an emission wavelength of 445 nm.[3]

    • Record the fluorescence every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • For each sample, subtract the fluorescence reading of the blank well from the reading of the sample well.

    • Determine the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.

    • The specific immunoproteasome activity is calculated by subtracting the rate of the inhibitor-treated sample from the rate of the untreated sample.

    • Normalize the specific activity to the amount of protein added to each well (e.g., RFU/min/µg protein).

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the Ubiquitin-Proteasome System, highlighting the role of the immunoproteasome in protein degradation.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Poly-Ub Chain Formation Protein Target Protein Protein->E3 Proteasome 26S Immunoproteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow

The diagram below outlines the key steps in the this compound immunoproteasome activity assay.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Immunoproteasome Activity Assay (Protocol 2) cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Lysis Cell Lysis (Protocol 1) Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Assay_Setup Assay Setup in 96-well Plate (Lysate +/- Inhibitor) Protein_Quant->Assay_Setup Add_Substrate Add this compound Substrate Assay_Setup->Add_Substrate Fluorescence_Reading Kinetic Fluorescence Reading (Ex: 345nm, Em: 445nm) Add_Substrate->Fluorescence_Reading Calc_Rate Calculate Reaction Rate Fluorescence_Reading->Calc_Rate Normalize Normalize to Protein Concentration Calc_Rate->Normalize Results Final Activity Results Normalize->Results

Caption: Workflow for the this compound immunoproteasome activity assay.

References

Measuring Immunoproteasome Activity with EWFW-ACC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immunoproteasome is a specialized form of the proteasome that plays a critical role in the immune system, primarily through its function in processing antigens for presentation by MHC class I molecules.[1] Its altered catalytic subunits, including LMP7 (β5i), lead to different cleavage specificities compared to the constitutive proteasome.[1] Dysregulation of immunoproteasome activity has been implicated in various diseases, including cancer and autoimmune disorders, making it an attractive target for therapeutic intervention.[2][3]

This document provides detailed application notes and protocols for measuring the activity of the immunoproteasome subunit LMP7 using the specific fluorogenic substrate, EWFW-ACC. This tetrapeptide substrate is designed for high selectivity towards the chymotrypsin-like activity of the LMP7 subunit.[4]

Application Notes

The this compound substrate is a valuable tool for researchers and drug development professionals for several key applications:

  • Selective Measurement of Immunoproteasome Activity: this compound allows for the specific quantification of LMP7 activity, even in mixed populations of constitutive and immunoproteasomes. This is crucial for understanding the specific role of the immunoproteasome in various biological contexts.

  • High-Throughput Screening of Immunoproteasome Inhibitors: The fluorogenic nature of the this compound assay makes it amenable to high-throughput screening platforms for the discovery and characterization of novel and specific LMP7 inhibitors.

  • Characterizing Drug Potency and Selectivity: This assay can be used to determine the IC50 values of drug candidates, providing a quantitative measure of their potency against the LMP7 subunit. By comparing these results with assays for other proteasome subunits, the selectivity of the compounds can be established.

  • Investigating Disease Mechanisms: Researchers can use this compound to study the activity of the immunoproteasome in various disease models, such as cancer and autoimmune diseases.[2][5] This can help elucidate the role of LMP7 in disease pathogenesis and identify potential therapeutic targets. For instance, studies have shown a close association between LMP7 expression and the level of tumor-infiltrating lymphocytes in breast cancer, suggesting a role in anti-tumor immunity.[1][2]

  • Monitoring Drug Efficacy in Preclinical Studies: The assay can be employed to measure the target engagement and efficacy of immunoproteasome inhibitors in preclinical models, providing valuable data for drug development programs.

Quantitative Data

The following tables summarize key quantitative data for the use of this compound in measuring LMP7 activity.

Table 1: Recommended Assay Concentration for this compound

ParameterValueReference
Working Concentration10 µM

Table 2: Michaelis-Menten Kinetic Parameters for this compound with Immunoproteasome

ParameterValue (Relative)Reference
kcat/KmHigh

Note: The provided reference indicates a high kcat/Km, signifying efficient hydrolysis by the immunoproteasome, but does not provide a specific numerical value.

Table 3: IC50 Values of Proteasome Inhibitors against LMP7 Activity using this compound

InhibitorTarget PreferenceIC50 (nM)Cell Type/LysateReference
ONX 0914LMP7~10MOLT-4 lysate
PR-825β5>1000MOLT-4 lysate

Experimental Protocols

This section provides detailed protocols for the preparation of cell lysates and the subsequent measurement of LMP7 activity using this compound.

Protocol 1: Preparation of Whole-Cell Lysates

This protocol is adapted from standard procedures for preparing cell lysates for proteasome activity assays.[6][7][8]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, 1% Triton X-100. Optional: 2 mM ATP can be added to improve the recovery of intact 26S proteasome.[8]

  • Microtip sonicator

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add an appropriate volume of Lysis Buffer to the plate and scrape the cells. For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the cell pellet in Lysis Buffer.

  • Lysis: Incubate the cell suspension in Lysis Buffer on ice for 30 minutes, with vortexing at 10-minute intervals.[8] Alternatively, sonicate the lysate on ice using a microtip sonicator for 10-15 seconds at a low setting to ensure complete lysis.[6][7]

  • Clarification: Centrifuge the lysate at 16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[6][7][8]

  • Supernatant Collection: Carefully transfer the clear supernatant to a fresh, pre-chilled microcentrifuge tube. This is the whole-cell lysate.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay. This is essential for normalizing the proteasome activity.

  • Storage: Use the lysate immediately for the activity assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: Measurement of LMP7 Activity using this compound

This protocol is based on a standard fluorogenic proteasome activity assay, with specific modifications for the this compound substrate.

Materials:

  • Whole-cell lysate (from Protocol 1)

  • Assay Buffer: 25 mM HEPES (pH 7.5), 0.5 mM EDTA

  • This compound substrate stock solution (e.g., 10 mM in DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader with excitation/emission wavelengths of ~360/460 nm for the ACC fluorophore.

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., for a 10 µM final concentration in a 100 µL reaction volume, prepare a 2X working solution of 20 µM).

  • Assay Setup: To each well of the 96-well plate, add 50 µL of Assay Buffer.

  • Blank and Controls:

    • Blank: Add 50 µL of Lysis Buffer (without cell lysate) to at least two wells.

    • Positive Control (Optional): Use a lysate known to have high immunoproteasome activity.

    • Inhibitor Control (Optional): To test for specificity, pre-incubate the lysate with a known LMP7 inhibitor (e.g., ONX 0914) for 15-30 minutes before adding the substrate.

  • Add Lysate: Add 20-50 µg of total protein from the whole-cell lysate to each well. Adjust the volume with Assay Buffer to 50 µL.

  • Initiate Reaction: Add 50 µL of the 2X this compound working solution to each well to initiate the reaction (final volume 100 µL, final this compound concentration 10 µM).

  • Incubation and Measurement: Immediately place the plate in the fluorometric microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for at least 30-60 minutes.

  • Data Analysis:

    • Subtract the fluorescence values of the blank wells from all other wells.

    • Determine the rate of the reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the reaction rate to the amount of protein added to each well (e.g., V/mg protein).

    • For inhibitor studies, plot the normalized reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of the immunoproteasome in the immune response and the general workflow for measuring its activity.

immunoproteasome_pathway cluster_antigen_presentation Antigen Presentation Pathway cluster_inflammatory_signaling Inflammatory Signaling Protein Cellular/Viral Protein Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitination Ub Ubiquitin Immunoproteasome Immunoproteasome (LMP7) Ub_Protein->Immunoproteasome Degradation Peptides Antigenic Peptides Immunoproteasome->Peptides TAP TAP Transporter Peptides->TAP Transport Peptide_MHC_I Peptide-MHC I Complex Peptides->Peptide_MHC_I Loading ER Endoplasmic Reticulum TAP->ER MHC_I MHC Class I MHC_I->ER MHC_I->Peptide_MHC_I Cell_Surface Cell Surface Peptide_MHC_I->Cell_Surface Transport T_Cell CD8+ T-Cell Cell_Surface->T_Cell Presentation & Activation IFN_gamma IFN-γ IFN_gamma_R IFN-γ Receptor IFN_gamma->IFN_gamma_R STAT1 STAT1 IFN_gamma_R->STAT1 Phosphorylation IRF1 IRF1 STAT1->IRF1 Activation LMP7_gene LMP7 Gene Transcription IRF1->LMP7_gene LMP7_gene->Immunoproteasome Upregulation

Caption: Role of LMP7 in immune signaling.

experimental_workflow start Start: Cells/Tissue lysis Cell Lysis & Lysate Preparation start->lysis quantification Protein Quantification lysis->quantification assay_setup Assay Setup in 96-well plate quantification->assay_setup add_substrate Add this compound Substrate assay_setup->add_substrate measurement Kinetic Fluorescence Measurement (37°C) add_substrate->measurement analysis Data Analysis: - Calculate Rate - Normalize to Protein - Determine IC50 measurement->analysis end End: LMP7 Activity Data analysis->end

Caption: Workflow for measuring LMP7 activity.

References

Application Notes and Protocols for High-Throughput Screening of Acetyl-CoA Carboxylase (ACC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The specific term "EWFW-ACC" as provided in the query did not correspond to a known assay or signaling pathway in the scientific literature reviewed. Therefore, this document focuses on the well-established and highly relevant drug target, Acetyl-CoA Carboxylase (ACC) , a key enzyme in fatty acid synthesis and a critical node in metabolic regulation. It is presumed that the user's interest lies in the high-throughput screening (HTS) of inhibitors for this enzyme.

Introduction

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis. In mammals, two isoforms of ACC exist: ACC1 (ACCA) and ACC2 (ACCB). ACC1 is primarily cytosolic and is abundant in lipogenic tissues like the liver and adipose tissue, where the malonyl-CoA it produces is a substrate for fatty acid synthase (FAS). ACC2 is associated with the outer mitochondrial membrane, and its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT-1), thereby regulating fatty acid oxidation.

The central role of ACC in lipid metabolism makes it an attractive therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer.[1][2] High-throughput screening (HTS) plays a pivotal role in identifying novel small molecule inhibitors of ACC for drug development. This document provides an overview of the ACC signaling pathway, quantitative data for known inhibitors, and detailed protocols for HTS assays targeting ACC.

The AMPK/ACC Signaling Pathway

ACC activity is tightly regulated by both allosteric mechanisms and covalent modification. A key regulatory pathway involves the AMP-activated protein kinase (AMPK), a cellular energy sensor. When the cellular AMP:ATP ratio rises, indicating low energy status, AMPK is activated.[3][4][5] Activated AMPK phosphorylates ACC at specific serine residues (e.g., Ser79 on ACC1), leading to its inhibition.[2][6] This phosphorylation event is a crucial mechanism to switch off ATP-consuming fatty acid synthesis and promote ATP-producing fatty acid oxidation.

The upstream kinases LKB1 and CaMKKβ can activate AMPK, further integrating cellular signals to regulate ACC activity.[3][5] Due to this central role, the AMPK/ACC signaling cascade is a primary focus for therapeutic intervention.

Below is a diagram illustrating the core AMPK/ACC signaling pathway.

AMPK_ACC_Pathway cluster_upstream Upstream Signals cluster_core Core Kinase Cascade cluster_downstream Downstream Effects Low Energy (High AMP/ATP) Low Energy (High AMP/ATP) LKB1 LKB1 Low Energy (High AMP/ATP)->LKB1 Activates Hormonal Signals (e.g., Glucagon) Hormonal Signals (e.g., Glucagon) CaMKKbeta CaMKKbeta Hormonal Signals (e.g., Glucagon)->CaMKKbeta Activates Ca2+ Mobilization Ca2+ Mobilization Ca2+ Mobilization->CaMKKbeta Activates AMPK AMPK LKB1->AMPK Phosphorylates (Thr172) Activates CaMKKbeta->AMPK Phosphorylates (Thr172) Activates ACC ACC (Active) AMPK->ACC Phosphorylates (Ser79) Inhibits pACC p-ACC (Inactive) ACC->pACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces FAS Fatty Acid Synthesis MalonylCoA->FAS Substrate for CPT1 CPT-1 MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Enables

Diagram 1: The AMPK/ACC signaling pathway.

Quantitative Data for ACC Inhibitors

A successful HTS campaign for ACC inhibitors requires robust and reproducible assays. The quality of an HTS assay is often assessed by the Z'-factor, a statistical measure of the separation between positive and negative controls.[7][8] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9][10]

The following tables summarize key quantitative data for known ACC inhibitors and typical HTS assay performance parameters.

Table 1: IC50 Values of Selected ACC Inhibitors

CompoundTarget(s)IC50 (nM)Cell-Based Assay IC50 (µM)Reference(s)
MK-4074Human ACC1/ACC2~3-[2]
HydroxyureaHuman ACC2 selective80 (hACC2), 1000 (hACC1)-[11]
Compound 2--1.6 (Fatty Acid Synthesis)[11]
Compound 3--0.62 (Fatty Acid Synthesis)[11]
Moiramide BBacterial CT subunit6.0 (Ki)-[12]
AminooxazoleBacterial BC subunit400 (Ki)-[12]

Table 2: Typical HTS Assay Performance for ACC

Assay TypeDetection MethodZ'-FactorThroughputReference(s)
ACC/FAS Coupled AssayFluorescence (Thiol detection)≥ 0.71536-well[13][14]
ADP DetectionFluorescence Polarization> 0.5High[1]
Phosphate DetectionFluorescence Intensity> 0.5High[1]
Malonyl-CoA DetectionRapidFire/MSN/AHigh[15]
Reverse CT ReactionSpectrophotometry (Visible)Validated96/384-well[16]

Experimental Protocols

Several HTS-amenable assay formats have been developed to identify ACC inhibitors.[1] These can be broadly categorized as:

  • Coupled Enzyme Assays: The product of the ACC reaction, malonyl-CoA, is used as a substrate by a second enzyme (e.g., Fatty Acid Synthase), and the consumption of a substrate or formation of a product in the second reaction is monitored.

  • Direct Product/Substrate Detection: The formation of malonyl-CoA or the consumption of ATP is directly measured.

  • Reverse Reaction Assays: The reverse reaction, from malonyl-CoA to acetyl-CoA, is monitored.

Below are generalized protocols for two common HTS assay formats for ACC.

Protocol 1: Coupled ACC/FAS Fluorescence Assay

This protocol describes a coupled enzyme assay where the activity of ACC is linked to Fatty Acid Synthase (FAS). The final product, Coenzyme A (CoA), is detected using a thiol-reactive fluorescent probe.

Workflow Diagram:

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_detection Detection Dispense_Cmpd Dispense Compounds & Controls Dispense_Enz Dispense Enzyme Mix (ACC & FAS) Dispense_Cmpd->Dispense_Enz Dispense_Sub Dispense Substrate Mix (Acetyl-CoA, ATP, etc.) Dispense_Enz->Dispense_Sub Incubate_RT Incubate at RT Dispense_Sub->Incubate_RT Dispense_Probe Dispense Detection Reagent (Fluorescent Probe) Incubate_RT->Dispense_Probe Incubate_Dark Incubate in Dark Dispense_Probe->Incubate_Dark Read_Plate Read Fluorescence Incubate_Dark->Read_Plate

Diagram 2: HTS workflow for ACC/FAS coupled assay.

Materials:

  • Recombinant human ACC1 or ACC2

  • Recombinant human FAS

  • Acetyl-CoA

  • ATP

  • Magnesium Chloride (MgCl2)

  • Potassium Bicarbonate (KHCO3)

  • Citrate (as an allosteric activator)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds dissolved in DMSO

  • Positive control (known ACC inhibitor)

  • Negative control (DMSO)

  • Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

  • 384-well or 1536-well assay plates (black, low-volume)

  • Liquid handling robotics for dispensing

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer nanoliter volumes of test compounds, positive controls, and negative controls (DMSO) to the appropriate wells of the assay plate.

  • Enzyme Mix Preparation: Prepare an enzyme mix containing ACC, FAS, DTT, and BSA in assay buffer.

  • Enzyme Dispensing: Dispense the enzyme mix into all wells of the assay plate.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to interact with the enzymes.

  • Substrate Mix Preparation: Prepare a substrate mix containing acetyl-CoA, ATP, MgCl2, KHCO3, and citrate in assay buffer.

  • Reaction Initiation: Dispense the substrate mix into all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature.

  • Detection: Add the CPM fluorescent probe to all wells.

  • Detection Incubation: Incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader (e.g., Ex/Em ~390/485 nm).

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the Z'-factor for each plate to assess assay quality.

  • Fit the concentration-response data to a sigmoidal curve to determine IC50 values for active compounds.

Protocol 2: ADP Detection Fluorescence Polarization Assay

This protocol describes a homogenous assay that measures the production of ADP, a product of the ACC reaction, using a competitive fluorescence polarization (FP) immunoassay.

Materials:

  • Recombinant human ACC1 or ACC2

  • Acetyl-CoA

  • ATP

  • MgCl2

  • KHCO3

  • Citrate

  • DTT

  • BSA

  • Assay Buffer

  • Test compounds in DMSO

  • Positive and negative controls

  • ADP-FP detection kit (containing ADP antibody, ADP tracer, and termination buffer)

  • 384-well assay plates (black)

Procedure:

  • Compound Plating: Dispense compounds and controls into the assay plate.

  • Enzyme Mix Preparation: Prepare an enzyme mix containing ACC, DTT, and BSA in assay buffer.

  • Enzyme Dispensing: Add the enzyme mix to all wells.

  • Pre-incubation: Incubate for 15-30 minutes at room temperature.

  • Substrate Mix Preparation: Prepare a substrate mix containing acetyl-CoA, ATP, MgCl2, KHCO3, and citrate in assay buffer.

  • Reaction Initiation: Add the substrate mix to all wells.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add the ADP-FP detection reagents (antibody and tracer) to stop the reaction and initiate the detection signal.

  • Detection Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

Data Analysis:

  • The amount of ADP produced is inversely proportional to the fluorescence polarization signal.

  • Calculate percent inhibition and IC50 values as described in Protocol 4.1.

Conclusion

Acetyl-CoA Carboxylase is a validated and highly pursued target for the development of therapeutics for metabolic diseases and cancer. The availability of robust and diverse HTS assay formats enables the screening of large compound libraries to identify novel ACC inhibitors. The protocols and data presented in these application notes provide a foundation for researchers, scientists, and drug development professionals to establish and execute successful HTS campaigns against ACC. Careful assay development, optimization, and validation, including monitoring of the Z'-factor, are critical for the identification of high-quality hit compounds for further development.

References

Application Notes and Protocols for the Study of Acetyl-CoA Carboxylase (ACC)

Author: BenchChem Technical Support Team. Date: November 2025

A Practical Guide for Researchers in Drug Development

Disclaimer: The term "EWFW-ACC" did not yield specific results in scientific literature. This guide is based on the highly relevant and frequently co-occurring term "ACC," referring to Acetyl-CoA Carboxylase, a critical enzyme in fatty acid metabolism and a significant target in drug discovery. The protocols and data herein are focused on the study of ACC and its inhibitors.

Introduction to Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylases (ACCs) are crucial enzymes in the metabolism of fatty acids.[1] These biotin-dependent enzymes catalyze the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] In mammals, two main isoforms exist: ACC1 (or ACCα) and ACC2 (or ACCβ).[2][3] ACC1 is located in the cytosol and is a rate-limiting enzyme in de novo fatty acid synthesis.[2][4] ACC2 is found on the outer mitochondrial membrane, where its product, malonyl-CoA, regulates fatty acid β-oxidation.[2]

Given their central role in metabolic processes, ACCs have become attractive targets for the development of therapies for metabolic syndrome, obesity, diabetes, and cancer.[1] The activity of ACC is tightly regulated by phosphorylation, primarily by AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3][4][5]

The AMPK/ACC Signaling Pathway

A primary mechanism for regulating ACC activity is through the AMPK signaling pathway. AMPK is activated under conditions of low cellular energy (high AMP/ATP ratio).[3][5] Once activated, AMPK phosphorylates ACC1 at Serine 79 (Ser79), which leads to the inhibition of its enzymatic activity.[3][4] This phosphorylation-induced inhibition of ACC reduces the synthesis of malonyl-CoA, thereby conserving acetyl-CoA and inhibiting de novo fatty acid synthesis.[3] This pathway is a key target for drugs like metformin and is a central focus in the study of metabolic diseases and cancer.[2][3]

AMPK_ACC_Signaling_Pathway cluster_0 Cellular Stress Conditions cluster_1 Upstream Kinases cluster_2 Core Pathway cluster_4 Downstream Effects Stress Low Energy (High AMP/ATP) Metformin AICAR LKB1 LKB1 Stress->LKB1 Activates CaMKKb CaMKKβ Stress->CaMKKb Activates AMPK AMPK LKB1->AMPK Phosphorylates (Activates) CaMKKb->AMPK Phosphorylates (Activates) ACC Active ACC AMPK->ACC Phosphorylates (Inhibits) AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA pACC Inactive p-ACC (Ser79) AcetylCoA->MalonylCoA Carboxylation FAS Fatty Acid Synthesis (Inhibited) MalonylCoA->FAS FAO Fatty Acid Oxidation (Promoted) MalonylCoA->FAO Inhibits CPT1

Caption: The AMPK/ACC signaling pathway regulating fatty acid metabolism.

Application Notes

High-Throughput Screening (HTS) for ACC Inhibitors
  • Objective: To identify novel small molecule inhibitors of ACC1 and/or ACC2.

  • Application: ACC inhibitors are being investigated for roles in oncology, non-alcoholic steatohepatitis (NASH), and diabetes. A robust HTS assay allows for the screening of large compound libraries to find lead candidates.

  • Methodology: A common method is the ADP-Glo™ Kinase Assay, which measures ADP formed from the ACC-catalyzed reaction. A decrease in ADP production signifies enzyme inhibition.

Characterizing Drug Mechanism of Action (MoA)
  • Objective: To determine if a drug candidate's cellular effects are mediated through the AMPK/ACC pathway.

  • Application: For compounds that show efficacy in metabolic or cancer models, demonstrating on-target activity is crucial. This involves assessing the phosphorylation status of ACC in response to treatment.

  • Methodology: Western blotting for phosphorylated ACC (p-ACC) at Ser79 is the gold standard. An increase in p-ACC indicates activation of an upstream kinase like AMPK, leading to ACC inhibition.

Assessing Metabolic Phenotypes in Cell-Based Models
  • Objective: To understand the downstream metabolic consequences of ACC inhibition.

  • Application: Validating that ACC inhibition leads to the desired physiological outcome, such as decreased lipid accumulation or increased fatty acid oxidation, is a key step in preclinical drug development.

  • Methodology: Techniques like Oil Red O staining for lipid droplets, Seahorse XF Analyzer for measuring oxygen consumption rates (an indicator of fatty acid oxidation), and mass spectrometry-based lipidomics can be employed.

Quantitative Data Summary

The following table summarizes representative data for known ACC inhibitors, which can be used as controls in your experiments.

CompoundTargetTypeIC50 (nM)Cellular EC50 (nM)Reference
ND-630 ACC1/2Allosteric Inhibitor2.9 (ACC1), 4.1 (ACC2)25[2]
ND-646 ACC1/2Allosteric Inhibitor3.5 (ACC1), 4.8 (ACC2)31[2]
Soraphen A ACC1/2Allosteric Inhibitor1.2 (ACC1), 15 (ACC2)~5[2]
TOFA ACC1/2Allosteric Inhibitor~50,000>10,000[3]
AICAR AMPK ActivatorIndirect InhibitorN/A~500,000[5]

IC50: Half-maximal inhibitory concentration in biochemical assays. EC50: Half-maximal effective concentration in cell-based assays. Data are representative.

Experimental Protocols

Protocol 1: In Vitro ACC1 Enzyme Activity Assay (ADP-Glo™)

This protocol outlines a method to measure the enzymatic activity of purified ACC1 and assess the potency of inhibitors.

ACC1_Activity_Assay_Workflow start Start plate_prep Prepare 384-well plate with serially diluted inhibitor compounds. start->plate_prep enzyme_add Add ACC1 enzyme, Acetyl-CoA, ATP, and Bicarbonate solution. plate_prep->enzyme_add incubation1 Incubate at 30°C for 60 minutes. enzyme_add->incubation1 adp_glo Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. incubation1->adp_glo incubation2 Incubate at RT for 40 minutes. adp_glo->incubation2 detection Add Kinase Detection Reagent to convert ADP to ATP, fueling luciferase. incubation2->detection incubation3 Incubate at RT for 30 minutes. detection->incubation3 read Read luminescence on a plate reader. incubation3->read analyze Analyze data and calculate IC50 values. read->analyze end End analyze->end

Caption: Workflow for an in vitro ACC1 biochemical assay.

Methodology:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO and dispense into a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Mixture Preparation: Prepare a master mix containing reaction buffer, 25 µM Acetyl-CoA, 10 µM ATP, 8 mM Sodium Bicarbonate, and purified recombinant human ACC1 enzyme.

  • Enzyme Reaction: Add the reaction mixture to the plate to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by ACC1 into ATP and to introduce luciferase and luciferin.

  • Incubation: Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus to ACC1 activity.

  • Analysis: Normalize the data to controls and perform a four-parameter logistic regression to determine the IC50 values for each compound.

Protocol 2: Western Blot for Phospho-ACC (Ser79) and Total ACC

This protocol is for detecting the phosphorylation status of ACC in cell lysates following treatment with a test compound.

Western_Blot_Workflow start Start cell_culture Culture cells (e.g., LNCaP, HepG2) and treat with compounds for defined time points. start->cell_culture lysis Wash cells with cold PBS and lyse with RIPA buffer containing protease/phosphatase inhibitors. cell_culture->lysis quantify Determine protein concentration of lysates using a BCA assay. lysis->quantify sds_page Denature protein samples and separate by SDS-PAGE (20-30 µg per lane). quantify->sds_page transfer Transfer separated proteins to a PVDF membrane. sds_page->transfer blocking Block membrane with 5% BSA or milk in TBST for 1 hour. transfer->blocking primary_ab Incubate with primary antibodies (anti-p-ACC Ser79, anti-total ACC, anti-Actin) overnight at 4°C. blocking->primary_ab washing1 Wash membrane 3x with TBST. primary_ab->washing1 secondary_ab Incubate with HRP-conjugated secondary antibody for 1 hour at RT. washing1->secondary_ab washing2 Wash membrane 3x with TBST. secondary_ab->washing2 detection Apply ECL substrate and visualize bands using a chemiluminescence imager. washing2->detection analyze Perform densitometry analysis to quantify band intensity. detection->analyze end End analyze->end

References

Application Notes and Protocols: EWFW-ACC for Immunoproteasome-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The immunoproteasome (iP) is an inducible, specialized form of the proteasome, a critical cellular machinery for protein degradation.[1][2] Unlike the constitutively expressed proteasome (cP), the immunoproteasome is predominantly found in cells of hematopoietic origin and is upregulated in other tissues during inflammatory conditions, viral infections, and in certain cancers.[1][3][4] This differential expression makes the immunoproteasome an attractive therapeutic target for a range of diseases, including autoimmune disorders, cancer, and neurodegenerative diseases.[3][4][5][6][7] The development of selective inhibitors for the immunoproteasome is a key focus in modern drug discovery, aiming to provide more targeted therapies with potentially fewer side effects compared to non-selective proteasome inhibitors.[3][5]

EWFW-ACC is a highly specific, fluorogenic tetrapeptide substrate designed for the sensitive and selective measurement of the chymotrypsin-like (CT-L) activity of the immunoproteasome's β5i subunit.[8] The peptide sequence, Glutamic acid - Tryptophan - Phenylalanine - Tryptophan (EWFW), is coupled to a 7-amino-4-carbamoylcoumarin (ACC) fluorophore.[8] Upon cleavage by the β5i subunit, the free ACC fluorophore is released, resulting in a measurable increase in fluorescence. This property makes this compound an invaluable tool for high-throughput screening (HTS) of potential immunoproteasome inhibitors and for detailed kinetic studies of enzyme activity.

Applications in Drug Discovery

The primary application of this compound in drug discovery is to identify and characterize novel inhibitors of the immunoproteasome. Its use spans several key stages of the drug discovery pipeline:

  • High-Throughput Screening (HTS): The robust and sensitive fluorescent signal generated by this compound makes it ideal for screening large compound libraries to identify initial hits that selectively inhibit immunoproteasome activity.

  • Lead Optimization: Once initial hits are identified, this compound is used to determine the potency (e.g., IC50 values) and selectivity of analog compounds during the lead optimization phase.

  • Mechanism of Action Studies: This substrate can be used in kinetic assays to understand the mechanism of inhibition (e.g., competitive, non-competitive) of lead compounds.

  • Monitoring Immunoproteasome Activity in Biological Samples: this compound can be used to measure immunoproteasome activity in cell lysates and tissue extracts to assess the biological effects of drug candidates.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and representative immunoproteasome inhibitors.

SubstrateTarget SubunitK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
This compound β5i (iP)1.2 ± 0.215 ± 0.41.2 x 10⁷[8]
InhibitorTarget Subunit(s)IC₅₀ (nM)Selectivity vs. cP (β5)Reference
ONX 0914 β5i39~7-fold[6]
KZR-616 β5i-High[5][6]
M358 β5i->300-fold[5]

Experimental Protocols

Protocol 1: In Vitro Immunoproteasome Activity Assay for High-Throughput Screening

This protocol describes a method for screening compound libraries for inhibitors of the immunoproteasome β5i subunit using the this compound substrate.

Materials:

  • Purified human immunoproteasome

  • This compound substrate

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.035% SDS

  • Compound library dissolved in DMSO

  • Positive Control Inhibitor (e.g., ONX 0914)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)

Procedure:

  • Prepare the assay buffer and immunoproteasome solution. The final enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Dispense 1 µL of each test compound from the library into the wells of the 384-well plate. For control wells, add 1 µL of DMSO (negative control) or 1 µL of the positive control inhibitor.

  • Add 20 µL of the immunoproteasome solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Prepare the this compound substrate solution in the assay buffer. The final substrate concentration should be at or near the K_m value (approximately 1.2 µM).

  • Initiate the enzymatic reaction by adding 20 µL of the this compound substrate solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

  • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

  • Determine the percent inhibition for each compound relative to the DMSO control.

Visualizations

Immunoproteasome in NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα phosphorylates Ub Ub IκBα->Ub ubiquitination Immunoproteasome Immunoproteasome IκBα->Immunoproteasome NF-κB NF-κB NF-κB->IκBα Gene Expression Gene Expression NF-κB->Gene Expression translocation & activation Ub->Immunoproteasome degradation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines

Caption: Role of the immunoproteasome in the activation of the NF-κB signaling pathway.

Experimental Workflow for Immunoproteasome Inhibitor Screening

G Compound Library Compound Library Dispense Compounds Dispense Compounds Compound Library->Dispense Compounds Add Immunoproteasome Add Immunoproteasome Dispense Compounds->Add Immunoproteasome Incubate Incubate Add Immunoproteasome->Incubate Add this compound Substrate Add this compound Substrate Incubate->Add this compound Substrate Measure Fluorescence Measure Fluorescence Add this compound Substrate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Caption: High-throughput screening workflow for identifying immunoproteasome inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: EWFW-ACC Fluorescence Signal Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the EWFW-ACC fluorogenic substrate to measure immunoproteasome (iP) activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorogenic tetrapeptide substrate designed for the specific measurement of the chymotrypsin-like activity of the immunoproteasome (iP). The immunoproteasome is a specialized form of the proteasome expressed in response to inflammatory signals and plays a key role in generating antigenic peptides for MHC class I presentation. The this compound substrate consists of the amino acid sequence Glu-Trp-Phe-Trp coupled to 7-amino-4-carbamoylmethylcoumarin (ACC). Upon cleavage by the immunoproteasome's β5i subunit, the fluorescent ACC group is released, resulting in a measurable increase in fluorescence.

Q2: What is the mechanism of fluorescence generation?

The this compound substrate operates on a quenched fluorescence principle. In its intact form, the ACC fluorophore's emission is quenched. The immunoproteasome, particularly the β5i subunit, recognizes and cleaves the peptide sequence, liberating the ACC molecule. The free ACC then fluoresces upon excitation, and the intensity of this fluorescence is directly proportional to the immunoproteasome's enzymatic activity.

Q3: What are the optimal excitation and emission wavelengths for the cleaved ACC fluorophore?

The optimal excitation wavelength for the released ACC fluorophore is approximately 350 nm, and the emission maximum is around 450-460 nm.[1] It is crucial to use the correct filter set on your fluorescence plate reader or microscope to ensure maximal signal detection and minimal background.

Q4: How can I distinguish between immunoproteasome and constitutive proteasome activity?

To specifically measure immunoproteasome activity, it is recommended to use a specific inhibitor for the corresponding constitutive proteasome (cP) subunit or a specific inhibitor for the immunoproteasome as a control. For instance, ONX-0914 is a selective inhibitor of the immunoproteasome's β5i subunit and can be used to confirm that the signal from this compound is indeed from immunoproteasome activity.[1][2] By comparing the fluorescence signal in the presence and absence of the inhibitor, you can isolate the activity of the immunoproteasome.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Weak or No Fluorescence Signal

A weak or absent fluorescence signal can arise from several factors, from incorrect instrument settings to issues with the experimental setup.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on your fluorometer or plate reader are set correctly for ACC (Ex: ~350 nm, Em: ~450-460 nm).[1] Ensure the gain or sensitivity setting is appropriate.
Low Immunoproteasome Expression Confirm that your cell line or tissue expresses the immunoproteasome. Expression can be induced by treating cells with cytokines like IFN-γ.[1][2]
Inactive Enzyme Ensure that cell lysates are prepared correctly and have been stored properly to maintain enzyme activity. Avoid repeated freeze-thaw cycles. Use a lysis buffer that does not inhibit proteasome activity.[1]
Substrate Degradation Protect the this compound substrate from light and store it as recommended by the manufacturer. Prepare fresh working solutions for each experiment.
Insufficient Incubation Time Optimize the incubation time of the substrate with the cell lysate or purified enzyme. Perform a time-course experiment to determine the optimal reaction time.
Incorrect Buffer Conditions Ensure the assay buffer has the optimal pH and contains necessary cofactors like ATP and MgCl2 for 26S proteasome activity.[1][3]
Issue 2: High Background Fluorescence

High background fluorescence can mask the specific signal from this compound cleavage, leading to inaccurate results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Autofluorescence Run a control well with cell lysate or sample without the this compound substrate to measure the intrinsic fluorescence of your sample. Subtract this background from your experimental readings.
Non-specific Substrate Cleavage Other proteases in the cell lysate may cleave the this compound substrate.[4] Use a specific immunoproteasome inhibitor like ONX-0914 to confirm that the signal is due to immunoproteasome activity.[1][2]
Contaminated Reagents Use high-purity reagents and sterile, nuclease-free water to prepare buffers and solutions.
Substrate Instability The this compound substrate may hydrolyze spontaneously over time. Prepare fresh substrate solutions and run a "substrate only" control to measure the rate of spontaneous hydrolysis.
Issue 3: Signal Photobleaching

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a decrease in fluorescence intensity over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Prolonged Exposure to Excitation Light Minimize the exposure of your samples to the excitation light source. For endpoint assays, take a single reading. For kinetic assays, use the shortest possible exposure time and the lowest necessary excitation intensity.
High Excitation Intensity Reduce the intensity of the excitation light. While this may decrease the initial signal, it will also slow down the rate of photobleaching, allowing for more stable measurements over time.
Lack of Antifade Reagents (for imaging) If performing fluorescence microscopy, use a mounting medium containing an antifade reagent to protect the sample from photobleaching.

Quantitative Data Summary

The following tables provide key quantitative parameters for this compound assays.

Table 1: Kinetic Parameters of this compound with Immunoproteasome

ParameterValueNotes
Km ~7-fold improvement compared to parent substrateThe Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.[5]
Vmax ~16-fold selectivity for immunoproteasomeThe maximum rate of the reaction. The higher selectivity indicates that this compound is preferentially cleaved by the immunoproteasome over the constitutive proteasome.[5]

Table 2: Recommended Concentration Ranges for Assay Components

ComponentConcentration RangeNotes
This compound Substrate 10 - 50 µMThe optimal concentration should be determined empirically for each experimental system.[1][5]
Cell Lysate Protein 10 - 50 µgThe amount of protein may need to be optimized based on the expression level of the immunoproteasome in the sample.[1]
ONX-0914 (Inhibitor) 100 nM - 1 µMA concentration of 100 nM is often sufficient for specific inhibition of the β5i subunit.[2][5]
ATP 1 mMRequired for the activity of the 26S proteasome.[1][3]
MgCl2 5 mMA common cofactor for ATP-dependent enzymes.[1][3]

Experimental Protocols

Detailed Methodology for Immunoproteasome Activity Assay in Cell Lysates:

  • Cell Lysis:

    • Culture cells to the desired confluency. To induce immunoproteasome expression, treat cells with IFN-γ (e.g., 500 U/ml for 48 hours).[1][2]

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10% glycerol, 1 mM ATP, 1 mM DTT, and a protease inhibitor cocktail).[1] Avoid detergents that may inhibit proteasome activity.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a black 96-well plate, add your cell lysate (e.g., 10-50 µg of total protein) to each well.

    • For inhibitor control wells, pre-incubate the lysate with an immunoproteasome-specific inhibitor (e.g., ONX-0914) for a recommended time before adding the substrate.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT).[1]

    • Prepare a fresh working solution of this compound substrate in the reaction buffer.

  • Measurement:

    • Initiate the reaction by adding the this compound substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically over a period of time (e.g., 60 minutes) with readings taken every 1-5 minutes, using an excitation wavelength of ~350 nm and an emission wavelength of ~450-460 nm.[1]

    • Alternatively, for an endpoint assay, incubate the plate at 37°C for a predetermined optimal time and then measure the final fluorescence.

  • Data Analysis:

    • For kinetic assays, determine the reaction rate (V) from the linear portion of the fluorescence versus time plot.

    • Subtract the rate of the inhibitor control from the rate of the untreated sample to determine the specific immunoproteasome activity.

    • Normalize the activity to the amount of protein in the lysate (e.g., RFU/min/µg protein).

Visualizations

EWFW_ACC_Cleavage_Pathway cluster_0 Immunoproteasome (iP) cluster_1 Substrate cluster_2 Products iP iP β1i β2i β5i Peptide EWFW iP->Peptide Cleavage ACC ACC (Fluorescent) iP->ACC EWFW_ACC EWFW ACC EWFW_ACC->iP Binding

Caption: Cleavage of this compound by the Immunoproteasome.

Experimental_Workflow start Start cell_prep Cell Preparation (e.g., IFN-γ induction) start->cell_prep lysis Cell Lysis cell_prep->lysis protein_quant Protein Quantification lysis->protein_quant assay_setup Assay Setup (Lysate, Buffer, +/- Inhibitor) protein_quant->assay_setup add_substrate Add this compound Substrate assay_setup->add_substrate measurement Fluorescence Measurement (Kinetic or Endpoint) add_substrate->measurement data_analysis Data Analysis measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for immunoproteasome activity assay.

Troubleshooting_Logic start Fluorescence Signal Issue weak_signal Weak/No Signal start->weak_signal high_bg High Background start->high_bg photobleaching Photobleaching start->photobleaching check_settings check_settings weak_signal->check_settings Check Instrument Settings check_expression check_expression weak_signal->check_expression Verify iP Expression check_enzyme_activity check_enzyme_activity weak_signal->check_enzyme_activity Confirm Enzyme Activity measure_autofluorescence measure_autofluorescence high_bg->measure_autofluorescence Measure Autofluorescence use_inhibitor use_inhibitor high_bg->use_inhibitor Use Specific Inhibitor check_reagents check_reagents high_bg->check_reagents Check Reagent Purity minimize_exposure minimize_exposure photobleaching->minimize_exposure Minimize Light Exposure reduce_intensity reduce_intensity photobleaching->reduce_intensity Reduce Excitation Intensity

Caption: Troubleshooting logic for this compound fluorescence issues.

References

Optimizing EWFW-ACC Substrate Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the concentration of the fluorogenic substrate EWFW-ACC in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound substrate to use in my assay?

The optimal substrate concentration depends on the specific experimental conditions, including enzyme concentration and the kinetic parameters of the enzyme (Km and Vmax). A substrate concentration that is too low will result in a weak signal, while a concentration that is too high can lead to substrate inhibition and increased background fluorescence. It is crucial to perform a substrate titration experiment to determine the optimal concentration for your specific assay conditions.[1]

Q2: How do I determine the Michaelis constant (Km) for this compound with my enzyme?

The Km, which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a key parameter for optimizing your assay.[1] To determine the Km, you need to measure the initial reaction velocity at various this compound concentrations and then analyze the data using Michaelis-Menten kinetics, for example, by creating a Lineweaver-Burk plot.[2][3]

Q3: I am observing a high background signal in my assay. What could be the cause?

High background fluorescence can be caused by several factors:

  • Substrate auto-hydrolysis: The this compound substrate may be unstable and hydrolyze spontaneously in your assay buffer.

  • Contaminated reagents: Buffers or other assay components may be contaminated with fluorescent compounds.

  • Non-specific binding: The substrate may bind non-specifically to components in your sample or to the microplate itself.

  • Incorrect plate type: Using a white or clear plate for a fluorescence-based assay can increase background. Black plates are recommended for fluorescence assays.[4]

Q4: My fluorescent signal is very low. What are the potential reasons?

A weak or absent signal can be due to:

  • Inactive enzyme: The enzyme may have lost its activity due to improper storage or handling.

  • Sub-optimal substrate concentration: The concentration of this compound may be too low for the amount of enzyme present.

  • Presence of inhibitors: Your sample or buffer may contain inhibitors of the enzyme.

  • Incorrect instrument settings: The settings on your fluorescence plate reader (e.g., excitation/emission wavelengths, gain) may not be optimal for the ACC fluorophore.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the optimization of this compound substrate concentration.

Problem Possible Cause Recommended Solution
High Background Signal 1. High substrate concentration leading to auto-fluorescence or non-specific binding.Decrease the this compound concentration. Ensure you are working within the linear range of the assay.
2. Contaminated assay buffer or reagents.Prepare fresh buffers and reagents. Test for background fluorescence of individual components.
3. Auto-hydrolysis of the substrate.Check the stability of the substrate in the assay buffer over time without the enzyme. Consider preparing the substrate solution fresh for each experiment.
4. Use of an inappropriate microplate.Use black, opaque-walled microplates for fluorescence assays to minimize light scatter and background.[4]
Low Signal or No Activity 1. Substrate concentration is too low.Increase the this compound concentration. Perform a substrate titration to find the optimal concentration.
2. Inactive enzyme.Verify the activity of your enzyme using a positive control. Ensure proper storage and handling of the enzyme.
3. Presence of an inhibitor in the sample.Run a control with a known active enzyme in the presence of your sample matrix to test for inhibition.
4. Incorrect plate reader settings.Optimize the gain and other settings of your fluorescence plate reader for the ACC fluorophore (Excitation ~380 nm, Emission ~460 nm).
Poor Reproducibility 1. Inaccurate pipetting, especially of small volumes.Use calibrated pipettes and consider preparing master mixes for reagents to minimize pipetting errors.[4]
2. Temperature fluctuations during the assay.Ensure a stable incubation temperature. Pre-warm all reagents and the plate to the assay temperature.
3. Edge effects in the microplate.Avoid using the outer wells of the microplate, or ensure they are filled with buffer to maintain a humid environment.

Experimental Protocols

Protocol 1: Substrate Titration to Determine Optimal this compound Concentration

This protocol describes how to perform a substrate titration experiment to determine the optimal concentration of this compound for your enzymatic assay.

Materials:

  • Purified enzyme stock solution

  • This compound substrate stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Black, 96-well microplate[4]

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the this compound substrate. In a 96-well plate, perform a serial dilution of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). It is recommended to test concentrations both below and above the expected Km.[3]

  • Add the enzyme. Add a fixed, predetermined amount of your enzyme to each well containing the diluted substrate.

  • Incubate the reaction. Incubate the plate at the optimal temperature for your enzyme for a specific period, ensuring the reaction remains in the initial linear phase.

  • Measure fluorescence. Read the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for the ACC fluorophore (typically around 380 nm and 460 nm, respectively).

  • Plot and analyze the data. Plot the initial reaction velocity (rate of fluorescence increase) against the substrate concentration. The optimal substrate concentration is typically at or near the point where the reaction rate reaches its maximum (Vmax). For a more precise determination, fit the data to the Michaelis-Menten equation to determine the Km value.[2] A substrate concentration of 5-10 times the Km is often a good starting point for routine assays to ensure the reaction is near Vmax.

Example Data: Substrate Titration for this compound

The following table presents example data from a substrate titration experiment.

[this compound] (µM)Initial Velocity (RFU/min)
05
1150
2.5320
5550
10850
201100
401250
801300
1001310

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_substrate Prepare this compound Serial Dilutions add_enzyme Add Enzyme to Substrate prep_substrate->add_enzyme prep_enzyme Prepare Enzyme Solution prep_enzyme->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate read_plate Measure Fluorescence incubate->read_plate plot_data Plot Velocity vs. [Substrate] read_plate->plot_data determine_km Determine Km and Vmax plot_data->determine_km optimize Select Optimal Concentration determine_km->optimize Michaelis_Menten_Pathway E Enzyme (E) E_S E->E_S S Substrate (S) (this compound) S->E_S ES Enzyme-Substrate Complex (ES) ES->E_S k-1 ES_P ES->ES_P kcat P Product (P) (Cleaved EWFW + ACC) E_S->ES k1 ES_P->E ES_P->P

References

Improving EWFW-ACC assay sensitivity and accuracy.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and accuracy of the 1-aminocyclopropane-1-carboxylate (ACC) deaminase assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the ACC deaminase assay?

A1: The ACC deaminase assay is a method to quantify the activity of the enzyme ACC deaminase, which is produced by some plant growth-promoting bacteria (PGPR). The enzyme cleaves ACC, the immediate precursor of ethylene in plants, into α-ketobutyrate and ammonia.[1][2][3] By measuring the amount of α-ketobutyrate produced, the activity of ACC deaminase can be determined.[4][5] This is significant because by breaking down ACC, these bacteria can reduce plant ethylene levels, which can be beneficial for plant growth, especially under stress conditions.[1][2][3]

Q2: What are the key applications of the ACC deaminase assay?

A2: The primary application of this assay is to identify and characterize plant growth-promoting rhizobacteria (PGPR) that possess ACC deaminase activity.[1][2] It is widely used in agricultural and environmental biotechnology to screen for beneficial microbes that can enhance plant growth and stress tolerance.[6] This allows researchers to select new PGPR strains adapted to specific environments for use as biofertilizers and biocontrol agents.[1][2]

Q3: How can I improve the screening efficiency for ACC deaminase-producing microorganisms?

A3: To improve screening efficiency, you can use a modified minimal medium containing pH indicator dyes like bromothymol blue and phenol red, with ACC as the sole nitrogen source.[7] Microorganisms producing ACC deaminase will break down ACC into ammonia and α-ketobutyrate. The release of ammonia increases the pH of the medium, causing a color change around the colonies.[7] This provides a rapid visual indication of ACC deaminase activity, allowing for high-throughput screening of potential candidates before proceeding with quantitative assays.[7]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the key biological pathway and the experimental procedure for the ACC deaminase assay.

Ethylene_Biosynthesis_and_ACC_Deaminase_Action Met Methionine SAM S-adenosyl methionine (SAM) Met->SAM SAM Synthetase ACC 1-aminocyclopropane-1-carboxylate (ACC) SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase ACC_in ACC (from plant) ACC->ACC_in Exudation Products α-ketobutyrate + Ammonia ACC_in->Products

Figure 1: Ethylene biosynthesis pathway and the role of bacterial ACC deaminase.

ACC_Deaminase_Assay_Workflow start Start: Bacterial Culture culture 1. Induce enzyme production (grow bacteria in minimal medium with ACC as sole N source) start->culture harvest 2. Harvest and wash cells (centrifugation) culture->harvest lyse 3. Lyse cells (e.g., with toluene) harvest->lyse reaction 4. Enzymatic Reaction (incubate lysed cells with ACC solution) lyse->reaction stop_reaction 5. Stop Reaction (add HCl) reaction->stop_reaction centrifuge_debris 6. Remove cell debris (centrifugation) stop_reaction->centrifuge_debris derivatize 7. Derivatize α-ketobutyrate (add 2,4-dinitrophenylhydrazine) centrifuge_debris->derivatize colorize 8. Develop color (add NaOH) derivatize->colorize measure 9. Measure Absorbance (spectrophotometer at 540 nm) colorize->measure end End: Calculate Activity measure->end

Figure 2: General experimental workflow for the ACC deaminase assay.

Troubleshooting Guide

High background, low signal, and poor linearity of the standard curve are common issues in the ACC deaminase assay. Use this guide to troubleshoot your experiments.

Q4: My α-ketobutyrate standard curve is not linear and the absorbance values are very low. What could be the problem?

A4: This is a frequently encountered issue. Several factors could be at play:

  • Blank Absorbance: A common problem is that the blank (buffer without α-ketobutyrate) has an absorbance similar to the standards.[8] Ensure that you are not adding the α-ketobutyrate standard to the blank solution. The blank should contain all reagents except the standard.[8]

  • Reagent Preparation: Double-check the concentrations and preparation of all your solutions, especially the 2,4-dinitrophenylhydrazine (DNPH) reagent and the NaOH solution. Use freshly prepared solutions, as the stability of some reagents can affect the results.[8]

  • Pipetting and Volumes: You may be using different volumes than the original protocol. Ensure that the ratios of standard solution, DNPH, and NaOH are correct, as this can impact the reaction and final absorbance.[8]

  • Incubation Times and Temperatures: Adhere strictly to the specified incubation times and temperatures for both the derivatization step (with DNPH) and the color development step.[8]

Q5: The measured ACC deaminase activity in my bacterial samples is lower than expected. How can I improve the signal?

A5: Low enzyme activity can be due to several factors related to the bacterial culture and the assay itself:

  • Incomplete Cell Lysis: The use of toluene is meant to permeabilize the bacterial cells to allow the substrate (ACC) to enter. Ensure vigorous vortexing after adding toluene to achieve adequate cell lysis.[7] Incomplete lysis will result in lower measured activity.

  • Suboptimal Enzyme Induction: The expression of ACC deaminase is often inducible. Make sure you are properly inducing the enzyme by growing the bacteria in a minimal medium where ACC is the sole source of nitrogen for an adequate amount of time.[5]

  • Protein Concentration: The final enzyme activity is typically normalized to the total protein concentration of the cell lysate. Inaccurate protein measurement will lead to incorrect activity values. Ensure your protein quantification method (e.g., Bradford assay) is accurate.

  • Enzyme Instability: ACC deaminase, like any enzyme, can be sensitive to temperature and pH. Keep cell pellets and lysates on ice whenever possible and use buffers at the correct pH (typically around 8.5 for the reaction).[7]

Troubleshooting_Tree P0 Problem: Inaccurate or Inconsistent Results C1 Issue: Non-linear Standard Curve P0->C1 C2 Issue: Low Enzyme Activity P0->C2 C3 Issue: High Background Signal P0->C3 S1a Check Blank: Ensure no standard is added. Subtract blank absorbance correctly. C1->S1a S1b Check Reagents: Prepare fresh solutions. Verify concentrations. C1->S1b S1c Check Protocol: Verify volumes and ratios. Confirm incubation times/temps. C1->S1c S2a Optimize Induction: Ensure ACC is sole N source. Check induction time. C2->S2a S2b Improve Cell Lysis: Vortex vigorously with toluene. Consider alternative lysis methods. C2->S2b S2c Verify Protein Assay: Check accuracy of protein quantification. C2->S2c S3a Check Reagents: DNPH reagent may be degraded. Use high-purity water. C3->S3a S3b Review Wash Steps: Ensure bacterial pellets are washed thoroughly to remove media components. C3->S3b S3c Control for Contamination: Use sterile techniques throughout the procedure. C3->S3c

Figure 3: Troubleshooting decision tree for common ACC deaminase assay issues.

Data Presentation

The activity of ACC deaminase can vary significantly between different bacterial species and even between strains of the same species. The following tables summarize representative data found in the literature.

Table 1: ACC Deaminase Activity in Various Bacterial Strains

Bacterial StrainACC Deaminase Activity (nmol α-ketobutyrate mg protein⁻¹ h⁻¹)Reference
Pseudomonas sp. Y1895 ± 35[4][9]
Bacillus mojavensis PJN13160[7]
Bacillus mojavensis PJN17130[7]
Strain ACC021677[6]
Strain ACC061589[6]
Strain ACC11936[6]
Strain ACC04916[6]

Note: Assay conditions and methodologies may vary between studies, affecting direct comparability.

Experimental Protocols

Protocol 1: Quantitative ACC Deaminase Activity Assay

This protocol is adapted from methods described by Penrose and Glick (2003) and Maheshwari et al.[4][7]

  • Bacterial Culture and Induction:

    • Grow the bacterial strain in a suitable broth medium (e.g., Tryptic Soy Broth or Nutrient Broth) overnight.

    • Harvest the cells by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a minimal medium (e.g., DF salts minimal medium).

    • Resuspend the cells in the minimal medium containing 3 mM ACC as the sole nitrogen source.

    • Incubate for 24-48 hours with shaking to induce enzyme activity.[5]

  • Cell Lysis:

    • Harvest the induced cells by centrifugation (e.g., 16,000 x g for 5 minutes).[7]

    • Wash the pellet with 0.1 M Tris-HCl (pH 7.6).[7]

    • Resuspend the pellet in 600 µL of 0.1 M Tris-HCl (pH 8.5).[7]

    • Add 30 µL of toluene and vortex vigorously for 30 seconds to permeabilize the cells.[7]

  • Enzymatic Reaction:

    • Take 200 µL of the toluenized cell suspension and add 20 µL of 0.5 M ACC.

    • Incubate at 30°C for 15-30 minutes.[7]

  • Derivatization and Measurement:

    • Stop the reaction by adding 1 mL of 0.56 N HCl and vortex.[7]

    • Centrifuge at 16,000 rpm for 5 minutes to remove cell debris.[7]

    • To 1 mL of the supernatant, add 800 µL of 0.56 M HCl.

    • Add 300 µL of 2,4-dinitrophenylhydrazine reagent (0.2% in 2 M HCl) and vortex.

    • Incubate at 30°C for 30 minutes.

    • Add 2 mL of 2 M NaOH to develop the color.

    • Measure the absorbance at 540 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of α-ketobutyrate (ranging from 0.1 to 1.0 µmol).[10]

    • Determine the protein concentration of the toluenized cell suspension using a standard method like the Bradford assay.

    • Calculate the enzyme activity as nmol of α-ketobutyrate produced per mg of protein per hour.

References

EWFW-ACC substrate stability and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and use of the EWFW-ACC fluorogenic substrate for monitoring immunoproteasome activity.

Stability and Storage Conditions

Proper storage of the this compound substrate is critical to ensure its stability and performance in experimental assays. The following table summarizes the recommended storage conditions and shelf life.

Storage ConditionFormShelf LifeRecommendations
-80°CStock Solution6 monthsStore in a sealed container, protected from moisture.[1]
-20°CStock Solution1 monthStore in a sealed container, protected from moisture.[1]
Room Temperature (shipping)Lyophilized PowderN/AShipping conditions in the continental US; may vary elsewhere.[1]

FAQs and Troubleshooting Guide

This section addresses common questions and potential issues that may arise during the use of the this compound substrate.

Frequently Asked Questions

  • What is the this compound substrate? this compound is a tetrapeptide fluorogenic substrate designed for the selective measurement of the chymotrypsin-like activity of the LMP7 (β5i) subunit of the immunoproteasome.[1]

  • How does the this compound substrate work? The substrate consists of the peptide sequence EWFW coupled to the fluorophore 7-amino-4-carbamoylmethylcoumarin (ACC). Upon cleavage by the active immunoproteasome, the free ACC fluorophore is released, resulting in a measurable increase in fluorescence.

  • What are the excitation and emission wavelengths for the cleaved ACC fluorophore? The optimal excitation and emission wavelengths for free ACC should be determined empirically for your specific instrumentation, but are generally in the range of 350-380 nm for excitation and 440-460 nm for emission.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
No or Low Signal 1. Inactive enzyme.2. Incorrect buffer conditions.3. Substrate degradation.4. Insufficient enzyme concentration.1. Ensure the immunoproteasome preparation is active. Use a positive control if available.2. Verify that the assay buffer composition and pH are optimal for immunoproteasome activity.3. Confirm that the this compound substrate has been stored correctly and is within its shelf life.4. Increase the concentration of the immunoproteasome in the assay.
High Background Fluorescence 1. Substrate instability or contamination.2. Autofluorescence from sample components.3. Contaminated assay buffer or reagents.1. Prepare fresh substrate dilutions before each experiment. Run a "substrate only" control to measure background fluorescence.2. Include a "no enzyme" control to assess background fluorescence from the sample.3. Use high-purity reagents and sterile, nuclease-free water for all buffers.
Poor Reproducibility 1. Inaccurate pipetting.2. Temperature fluctuations during the assay.3. Inconsistent incubation times.1. Use calibrated pipettes and ensure thorough mixing of reagents.2. Maintain a constant and optimal temperature throughout the assay. Pre-warm all reagents and the plate reader to the assay temperature.3. Use a multi-channel pipette or automated liquid handler for consistent timing of reagent additions.
Signal Not Proportional to Enzyme Concentration 1. Substrate depletion.2. Inner filter effect at high substrate or product concentrations.3. Presence of inhibitors in the enzyme preparation.1. Ensure the substrate concentration is not limiting. If necessary, perform a substrate titration to determine the optimal concentration.2. Dilute the sample or use a lower substrate concentration to minimize the inner filter effect.3. Purify the enzyme preparation to remove potential inhibitors. Include appropriate inhibitor controls in the experimental design. For specific inhibition of the immunoproteasome, the inhibitor ONX-0914 can be used.[2][3]

Experimental Protocols

Measuring Immunoproteasome Activity using this compound

This protocol provides a general framework for measuring the chymotrypsin-like activity of the immunoproteasome in whole-cell lysates.[2]

Materials:

  • Whole-cell lysates

  • This compound substrate

  • Proteasome activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT)[2]

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Whole-Cell Lysates: Harvest cells and prepare lysates using a suitable lysis buffer. Determine the protein concentration of the lysates.

  • Prepare Reagents:

    • Thaw the this compound substrate on ice and protect it from light.

    • Prepare a stock solution of the substrate in DMSO.

    • Prepare the proteasome activity assay buffer.

  • Set up the Assay:

    • In a black 96-well plate, add a defined amount of whole-cell lysate to each well.

    • Include appropriate controls:

      • Substrate Blank: Assay buffer and substrate (no lysate).

      • Lysate Blank: Assay buffer and lysate (no substrate).

      • Inhibitor Control: Lysate, substrate, and a specific immunoproteasome inhibitor (e.g., ONX-0914) to confirm the specificity of the activity.[2][3]

  • Initiate the Reaction:

    • Add the this compound substrate to each well to a final concentration typically in the low micromolar range.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Measure Fluorescence:

    • Monitor the increase in fluorescence over time (kinetic measurement) at the optimal excitation and emission wavelengths for ACC.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the kinetic curve.

    • Subtract the background fluorescence from the blank controls.

    • Normalize the activity to the protein concentration of the lysate.

Signaling Pathway and Experimental Workflow Visualization

Immunoproteasome-Mediated NF-κB Activation

The immunoproteasome plays a crucial role in the activation of the NF-κB signaling pathway by degrading the inhibitory protein IκB. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[4]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) Immunoproteasome Immunoproteasome IkB->Immunoproteasome Ub NFkB_complex IκB-NF-κB (Inactive) IkB->NFkB_complex NFkB->NFkB_complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Immunoproteasome->IkB Degradation Ub Ubiquitin DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Expression DNA->Gene Stimulus Pro-inflammatory Stimulus Stimulus->IKK Experimental_Workflow start Start prep_lysates Prepare Cell Lysates start->prep_lysates protein_quant Protein Quantification prep_lysates->protein_quant setup_plate Set up 96-well Plate (Samples & Controls) protein_quant->setup_plate prep_reagents Prepare Assay Buffer and this compound Substrate prep_reagents->setup_plate add_substrate Add this compound Substrate setup_plate->add_substrate read_fluorescence Kinetic Fluorescence Reading (e.g., 37°C) add_substrate->read_fluorescence analyze_data Data Analysis (Calculate Initial Velocity) read_fluorescence->analyze_data end End analyze_data->end

References

Reducing Background Noise in EWFW-ACC Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High background noise in Enzyme-Linked Fluorogenic Proteasome Assay (EWFW-ACC) can mask the true signal, leading to inaccurate and unreliable data. This technical support guide provides troubleshooting strategies and detailed protocols to help you minimize background noise and optimize the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during this compound assays that can contribute to high background noise.

Q1: What are the most common sources of high background in my this compound assay?

High background can originate from several sources, including:

  • Autofluorescence: Intrinsic fluorescence from cell components, culture media (especially those containing phenol red and riboflavin), and serum.[1][2]

  • Non-specific Substrate Cleavage: Proteases other than the target proteasome in the cell lysate can cleave the this compound substrate, leading to a false-positive signal.

  • Sub-optimal Assay Conditions: Incorrect substrate concentration, incubation time, or temperature can increase background.

  • Plate and Reagent Issues: The type of microplate used, as well as contamination in buffers or reagents, can contribute to background fluorescence.[3]

Q2: My cell culture medium is colored. Could this be affecting my results?

A2: Yes, colored components in cell culture media, particularly phenol red, can significantly increase background fluorescence.[1][2][4][5] It is highly recommended to use phenol red-free media for fluorescence-based assays to reduce this interference.[1][2]

Q3: Does the type of microplate I use matter for a fluorescence assay?

A3: Absolutely. The color and material of the microplate have a substantial impact on background noise and signal detection in fluorescence assays. For fluorescence intensity measurements, black plates are recommended as they absorb stray light and reduce crosstalk between wells, leading to a higher signal-to-blank ratio.[3][6][7][8]

Q4: How can I be sure that the signal I'm detecting is from my target proteasome and not other enzymes?

A4: To ensure the specificity of your assay, it is crucial to include proper controls. A key control is to run the assay in the presence of a specific proteasome inhibitor. A significant reduction in the signal in the presence of the inhibitor confirms that the activity is primarily from the proteasome.

Q5: What is the optimal concentration of the this compound substrate to use?

A5: The optimal substrate concentration should be determined empirically for your specific experimental conditions. Using a substrate concentration that is too high can lead to increased background signal. It is recommended to perform a substrate titration to find the concentration that provides the best signal-to-noise ratio.

Data Presentation: Impact of Assay Conditions on Background Noise

The following tables summarize the quantitative effects of key assay parameters on background fluorescence and signal-to-noise ratio.

Table 1: Effect of Microplate Color on Signal-to-Blank Ratio in Fluorescence Assays

Microplate ColorRelative Signal IntensityRelative BackgroundResulting Signal-to-Blank RatioRecommendation for Fluorescence Assays
Black LowerLowestHighest Highly Recommended [3][7]
WhiteHighestHighestLowerNot Recommended[3][7][9]
ClearIntermediateIntermediateIntermediateNot Recommended[7]

Data compiled from various fluorescence assay experiments. The actual values can vary depending on the specific assay and reagents used.

Table 2: Influence of Phenol Red in Culture Medium on Background Fluorescence

Medium ComponentExcitation WavelengthEmission WavelengthIncrease in Background FluorescenceRecommendation
Phenol Red ~440 nm~570 nmSignificant [2][4]Use Phenol Red-Free Medium [1][2]

Phenol red exhibits broad absorbance and fluorescence, which can interfere with a wide range of fluorescent dyes.

Experimental Protocols

This section provides a detailed methodology for preparing cell lysates and optimizing the this compound substrate concentration to minimize background noise.

Protocol 1: Preparation of Cell Lysates with Reduced Background

This protocol is designed to efficiently lyse cells while minimizing the activity of non-target proteases and reducing autofluorescence.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail[10][11]

  • Cell scraper

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.[12]

    • Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to the plate.[10]

    • Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.[12]

    • For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in lysis buffer.[10]

  • Cell Lysis:

    • Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.[10]

    • (Optional) For more complete lysis, sonicate the sample on ice.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12][13]

    • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube, avoiding the pellet.

  • Protein Quantification:

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). This is essential for normalizing the proteasome activity.

Protocol 2: Optimization of this compound Substrate Concentration

This protocol outlines the steps to determine the optimal substrate concentration for your assay.

Materials:

  • Prepared cell lysate

  • This compound substrate stock solution

  • Assay buffer

  • Black, opaque 96-well microplate[3]

  • Fluorescence microplate reader

Procedure:

  • Prepare a Substrate Dilution Series:

    • Prepare a series of dilutions of the this compound substrate in assay buffer. The concentration range should span from a low concentration (e.g., 1 µM) to a high concentration (e.g., 200 µM).

  • Set up the Assay Plate:

    • In a black 96-well plate, add a constant amount of your cell lysate to each well.

    • Include "no lysate" control wells for each substrate concentration to measure the background fluorescence of the substrate itself.

  • Initiate the Reaction:

    • Add the different concentrations of the this compound substrate to the wells containing the cell lysate and the "no lysate" controls.

  • Incubation:

    • Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 60 minutes). Protect the plate from light.[13]

  • Measure Fluorescence:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the ACC fluorophore.

  • Data Analysis:

    • For each substrate concentration, subtract the average fluorescence of the "no lysate" control from the average fluorescence of the corresponding lysate-containing wells.

    • Plot the background-subtracted fluorescence (signal) against the substrate concentration.

    • Calculate the signal-to-noise ratio (Signal / Background) for each concentration.

    • The optimal substrate concentration is the one that gives the highest signal-to-noise ratio, typically on the linear portion of the curve before it plateaus.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background noise in this compound assays.

TroubleshootingWorkflow Start High Background Noise in this compound Assay Check_Media Is Phenol Red-Free Medium Being Used? Start->Check_Media Use_Phenol_Red_Free Switch to Phenol Red-Free Medium Check_Media->Use_Phenol_Red_Free No Check_Plates Are Black Opaque Plates Being Used? Check_Media->Check_Plates Yes Use_Phenol_Red_Free->Check_Plates Use_Black_Plates Switch to Black Opaque Plates Check_Plates->Use_Black_Plates No Optimize_Substrate Optimize Substrate Concentration Check_Plates->Optimize_Substrate Yes Use_Black_Plates->Optimize_Substrate Run_Inhibitor_Control Run Proteasome Inhibitor Control Optimize_Substrate->Run_Inhibitor_Control Check_Lysate_Prep Review Lysate Preparation Protocol Run_Inhibitor_Control->Check_Lysate_Prep Problem_Solved Problem Resolved Check_Lysate_Prep->Problem_Solved

Caption: Troubleshooting workflow for high background noise in this compound assays.

By systematically addressing these potential sources of noise, researchers can significantly improve the quality and reliability of their this compound assay data.

References

Technical Support Center: Optimizing Incubation Time for EWFW-ACC Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Issue: The term "EWFW-ACC experiments" does not correspond to a recognized or standard scientific protocol in publicly available literature or databases. Without specific information on the experimental context, providing a detailed and accurate troubleshooting guide is not possible.

To assist you effectively, please provide additional details on:

  • The full name or a description of the "this compound" assay or technology.

  • The biological or chemical system you are investigating.

  • The specific reagents and equipment being used.

In the interim, we are providing a generalized framework for optimizing incubation times in cell-based or biochemical assays. This guide can be adapted once the specifics of the "this compound" protocol are understood.

Frequently Asked Questions (FAQs) - General Incubation Time Optimization

Q1: How do I determine the optimal incubation time for a new assay?

A1: The optimal incubation time is typically determined by running a time-course experiment. This involves setting up multiple identical experimental wells or tubes and stopping the reaction at various time points. The goal is to identify the time point that yields the best signal-to-noise ratio before the signal plateaus or begins to decrease due to factors like reagent degradation or substrate depletion.

Q2: My signal is too low. Should I increase the incubation time?

A2: Increasing the incubation time can often boost a low signal, but it's not the only factor. First, confirm that all reagents were prepared correctly and that the detection instrument is functioning optimally. If the signal remains low, a longer incubation may be beneficial. However, be aware that excessively long incubations can increase background noise, potentially lowering the assay quality. Consider performing a time-course experiment to find the ideal balance.

Q3: My results are inconsistent between experiments. Could incubation time be the cause?

A3: Yes, inconsistent incubation timing is a common source of variability. Ensure that the incubation period is precisely controlled and identical for all samples and across all experiments. Use a calibrated timer and be mindful of the time it takes to add reagents to a large batch of samples (plate-to-plate or well-to-well variation).

Q4: What is the risk of incubating for too long?

A4: Over-incubation can lead to several issues, including:

  • Signal Plateau or "Hook Effect": The signal may reach a maximum and then decrease, leading to inaccurate quantification.

  • Increased Background: Non-specific binding or reagent degradation can increase the background signal, reducing the assay window.

  • Cell Death or Toxicity: In cell-based assays, prolonged exposure to reagents can cause cellular stress or death, confounding the results.

  • Substrate Depletion: The substrate for an enzymatic reaction may be fully consumed, meaning the reaction rate is no longer linear.

Troubleshooting Guide: Common Incubation-Related Issues

This table outlines common problems, potential causes related to incubation time, and suggested solutions.

Problem Potential Cause(s) Related to Incubation Suggested Solution(s)
Low Signal Incubation time is too short for the signal to develop sufficiently.Perform a time-course experiment to identify a longer, optimal incubation period.
Reagents are not at optimal temperature during incubation.Ensure all assay components and the incubator are at the recommended temperature.
High Background Incubation time is excessively long, leading to non-specific signal.Reduce the incubation time. Refer to your time-course experiment to find a point with a better signal-to-noise ratio.
Incubation temperature is too high.Verify and adjust the incubator temperature to the protocol's specification.
Poor Reproducibility Inconsistent timing between wells, plates, or experiments.Use a multi-channel pipette for simultaneous reagent addition. Standardize the exact start and end times for incubation.
Temperature fluctuations during incubation.Use a calibrated incubator and avoid opening the door frequently.
Signal Plateaus Early Substrate or key reagent is being depleted too quickly.Decrease the incubation time to a point within the linear range of the reaction. Alternatively, consider optimizing reagent concentrations.

Experimental Protocols

Protocol 1: Establishing an Optimal Incubation Time (Time-Course Experiment)

This protocol outlines a general method for determining the ideal incubation time for a generic enzymatic or cell-based assay.

Objective: To identify the incubation time that provides the maximum signal-to-noise ratio without reaching signal saturation.

Methodology:

  • Prepare a sufficient number of identical assay wells/tubes for all time points to be tested, including controls (e.g., positive, negative, and blank).

  • Initiate the reaction in all wells simultaneously, or in a staggered manner that allows for precise stopping of the reaction at each time point.

  • Stop the reaction at a series of predetermined time points (e.g., 0, 5, 10, 15, 30, 60, 90, 120 minutes). The range of time points should be based on manufacturer recommendations or preliminary data.

  • After stopping the reaction, proceed with the detection step as per the standard assay protocol.

  • Record the signal for each time point.

  • Plot the signal intensity versus incubation time.

  • The optimal incubation time is typically the point that yields a robust signal and is in the middle of the linear portion of the curve, well before the signal begins to plateau.

Visualizing Experimental Logic

The following diagrams illustrate key logical workflows in assay optimization.

G start_node Start: Low Signal Detected decision_node Are Reagents & Instrument OK? start_node->decision_node process_node_1 Troubleshoot Reagents/ Instrument decision_node->process_node_1 No process_node_2 Perform Time-Course Experiment decision_node->process_node_2 Yes process_node_1->start_node Re-test process_node_3 Analyze Signal vs. Time process_node_2->process_node_3 decision_node_2 Is Signal Improved & In Linear Range? process_node_3->decision_node_2 end_node_1 Adopt New Incubation Time decision_node_2->end_node_1 Yes end_node_2 Consider Other Optimizations (e.g., Concentration) decision_node_2->end_node_2 No

Caption: Troubleshooting workflow for a low-signal assay result.

G incubation_time Incubation Time too_short Too Short incubation_time->too_short optimal Optimal incubation_time->optimal too_long Too Long incubation_time->too_long outcome_1 Low Signal Incomplete Reaction too_short->outcome_1 outcome_2 Strong Signal High Signal-to-Noise optimal->outcome_2 outcome_3 High Background Signal Plateau/Hook Effect too_long->outcome_3

Caption: Relationship between incubation time and potential assay outcomes.

Technical Support Center: Refining EWFW-ACC Protocols for Specific Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the EWFW-ACC substrate in their experiments. The information is designed to assist scientists and drug development professionals in refining their protocols for specific cell types and overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound substrate?

A1: The this compound (E-W-F-W-7-amino-4-carbamoylcoumarin) substrate is a rationally designed, fluorogenic tetrapeptide primarily used to measure the activity of the immunoproteasome (iP).[1] It exhibits high selectivity for the iP over the constitutive proteasome (cP), making it a valuable tool for studying the specific roles of the immunoproteasome in various cell types and disease models.[1]

Q2: How was the this compound substrate optimized for immunoproteasome selectivity?

A2: The optimization of the this compound substrate was a multi-step process that began with screening a library of 14-mer peptides to identify sequences preferentially cleaved by the immunoproteasome.[1] This was followed by the rational design of a tetrapeptide ACC fluorogenic substrate. Further modifications, such as shortening the peptide sequence and adding an N-terminal capping group, were instrumental in enhancing substrate selectivity and specific activity.[1]

Q3: Can the this compound substrate be used in live-cell imaging?

A3: The documentation reviewed does not explicitly detail live-cell imaging applications. The substrate is primarily characterized for use in cell lysates and with purified proteasomes to determine enzyme kinetics.[1] Further validation would be required to establish its suitability for live-cell imaging, including assessing cell permeability and potential cytotoxicity.

Q4: What are the excitation and emission wavelengths for the ACC fluorophore?

A4: While the specific excitation and emission wavelengths for the 7-amino-4-carbamoylcoumarin (ACC) fluorophore are not provided in the primary reviewed article, similar coumarin-based fluorophores typically have excitation maxima in the range of 340-380 nm and emission maxima in the range of 440-460 nm. It is crucial to determine the optimal excitation and emission wavelengths for your specific experimental setup and instrumentation.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no fluorescent signal 1. Inactive or low abundance of immunoproteasome in the chosen cell type. 2. Substrate degradation due to improper storage. 3. Incorrect buffer conditions (pH, ionic strength). 4. Inaccurate protein quantification leading to insufficient enzyme concentration.1. Confirm immunoproteasome expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to have high immunoproteasome expression (e.g., hematologic cancer cell lines).[1] 2. Store the this compound substrate according to the manufacturer's instructions, typically at -20°C or lower, and protect from light. 3. Ensure the assay buffer is optimized for proteasome activity (e.g., Tris-HCl or HEPES-based buffer at a pH between 7.4 and 8.0). 4. Use a reliable protein quantification method (e.g., BCA assay) to ensure consistent enzyme concentrations across experiments.
High background fluorescence 1. Autohydrolysis of the this compound substrate. 2. Contamination of reagents or samples with fluorescent compounds. 3. Non-specific cleavage by other cellular proteases.1. Include a no-enzyme control (substrate in buffer alone) to measure the rate of autohydrolysis and subtract this from your experimental values. 2. Use high-purity reagents and sterile, nuclease-free water. 3. While this compound is highly selective, consider the use of broad-spectrum protease inhibitors (cocktail) to assess the contribution of other proteases. Note that this may also inhibit the proteasome.
Inconsistent results between replicates 1. Pipetting errors. 2. Temperature fluctuations during the assay. 3. Incomplete mixing of reagents.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Maintain a constant temperature throughout the assay using a temperature-controlled plate reader or water bath. 3. Gently mix the reaction components thoroughly before starting the measurement.
Non-linear reaction kinetics 1. Substrate depletion during the assay. 2. Enzyme instability or denaturation. 3. Product inhibition.1. Use a lower enzyme concentration or a shorter reaction time. Ensure that less than 10% of the substrate is consumed during the assay. 2. Perform the assay at an optimal temperature and for a duration that ensures enzyme stability. 3. Analyze the initial reaction rates to minimize the effects of product inhibition.

Quantitative Data Summary

The following table summarizes the Michaelis-Menten characterization of the lead immunoproteasome substrate, this compound.

Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
This compound 0.451.9240,000

Note: Data is derived from experiments with purified proteasomes. Values may vary depending on the specific cell type and experimental conditions.[1]

Experimental Protocols

Detailed Methodology for Measuring Immunoproteasome Activity using this compound

  • Cell Lysate Preparation:

    • Culture cells of interest to the desired confluency.

    • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, and protease inhibitor cocktail).

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Proteasome Activity Assay:

    • Prepare a stock solution of the this compound substrate in DMSO.

    • In a 96-well black, clear-bottom plate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

    • Bring the final volume in each well to 100 µL with assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).

    • Include appropriate controls:

      • No-enzyme control: Assay buffer and substrate only.

      • Inhibitor control: Lysate pre-incubated with a specific immunoproteasome inhibitor (e.g., ONX-0914) before adding the substrate.

    • Initiate the reaction by adding the this compound substrate to each well to a final concentration of 10-50 µM.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours) at the optimal excitation and emission wavelengths for the ACC fluorophore.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (V) from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of the cleaved product using a standard curve generated with the free ACC fluorophore.

    • Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).

    • For kinetic studies, vary the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Visualizations

EWFW_ACC_Workflow Experimental Workflow for this compound Proteasome Assay A Cell Culture B Cell Lysis & Protein Extraction A->B Harvest & Lyse Cells C Protein Quantification (BCA Assay) B->C Quantify Protein D Assay Setup in 96-well Plate C->D Load Lysate into Plate E Addition of this compound Substrate D->E Initiate Reaction F Fluorescence Measurement (Kinetic Read) E->F Measure Signal G Data Analysis F->G Calculate Reaction Rates H Results (Proteasome Activity) G->H Determine Specific Activity

Caption: A flowchart outlining the key steps in a typical this compound proteasome activity assay.

Proteasome_Cleavage This compound Substrate Cleavage by Immunoproteasome Substrate This compound (Non-fluorescent) Proteasome Immunoproteasome Substrate->Proteasome Binding Product1 EWFW Peptide Proteasome->Product1 Cleavage Product2 ACC (Fluorescent) Proteasome->Product2 Release

Caption: A diagram illustrating the enzymatic cleavage of the this compound substrate by the immunoproteasome.

References

Validation & Comparative

A Comparative Guide to EWFW-ACC and Other Proteasome Substrates for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and related scientific fields, the accurate measurement of proteasome activity is critical. The choice of substrate significantly impacts the sensitivity, specificity, and overall reliability of these assays. This guide provides a detailed comparison of the novel fluorogenic proteasome substrate, EWFW-ACC, with other commonly used alternatives, supported by experimental data and protocols.

Quantitative Performance Comparison

The efficiency and selectivity of a proteasome substrate are best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value is an inverse measure of the substrate's binding affinity to the enzyme, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a comparison of the kinetic constants for this compound and other fluorogenic proteasome substrates. It is important to note that the values for this compound and iso-VQA-ACC were determined under specific experimental conditions, and direct comparison with other substrates should be made with caution as their reported kinetics may have been determined under different conditions.

SubstrateProteasome TypeCatalytic Subunit TargetedKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound Immunoproteasome (iP)β5i (Chymotrypsin-like)2.11.88.6 x 10⁵
iso-VQA-ACC Constitutive Proteasome (cP)β5 (Chymotrypsin-like)4.90.91.8 x 10⁵
Suc-LLVY-AMC Bothβ5/β5i (Chymotrypsin-like)~3-80+--
Ac-RLR-AMC Bothβ2/β2i (Trypsin-like)---
Z-LLE-AMC Bothβ1/β1i (Caspase-like)---

Note: Kinetic constants for Suc-LLVY-AMC, Ac-RLR-AMC, and Z-LLE-AMC can vary significantly depending on the experimental conditions (e.g., buffer composition, temperature, and proteasome source). The wide range reported for Suc-LLVY-AMC's Km highlights this variability.

Experimental Protocols

To ensure reproducible and comparable results when evaluating different proteasome substrates, a standardized experimental protocol is essential. The following is a detailed methodology for a fluorogenic proteasome activity assay.

In Vitro Proteasome Activity Assay with Fluorogenic Substrates

I. Materials and Reagents:

  • Purified 20S or 26S proteasome (constitutive or immunoproteasome)

  • Fluorogenic proteasome substrates (e.g., this compound, iso-VQA-ACC, Suc-LLVY-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

  • ATP solution (for 26S proteasome assays): 10 mM in water, pH 7.5

  • Proteasome inhibitor (e.g., MG-132, Bortezomib) for control experiments

  • 96-well, black, flat-bottom microplates

  • Fluorometric microplate reader with excitation/emission wavelengths appropriate for the fluorophore (e.g., ~380 nm excitation and ~460 nm emission for AMC)

  • DMSO for substrate and inhibitor stock solutions

II. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the proteasome in an appropriate storage buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

    • Prepare 10 mM stock solutions of each fluorogenic substrate in DMSO.

    • Prepare a 10 mM stock solution of the proteasome inhibitor in DMSO.

    • On the day of the experiment, prepare fresh Assay Buffer. If using the 26S proteasome, supplement the Assay Buffer with ATP to a final concentration of 2 mM.

  • Assay Setup:

    • Prepare serial dilutions of the proteasome substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM) for determining Km and Vmax.

    • In a 96-well plate, add the following to each well:

      • Assay Buffer to bring the final volume to 100 µL.

      • The desired final concentration of the fluorogenic substrate.

      • For inhibitor control wells, add the proteasome inhibitor to the desired final concentration and pre-incubate with the proteasome for 15-30 minutes at 37°C before adding the substrate.

    • Equilibrate the plate to 37°C.

  • Initiation and Measurement:

    • Initiate the reaction by adding a fixed, predetermined concentration of the purified proteasome to each well.

    • Immediately place the plate in the pre-warmed fluorometric microplate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Ensure the reaction is in the linear range.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were created using the Graphviz DOT language to illustrate the ubiquitin-proteasome signaling pathway and a typical workflow for comparing proteasome substrates.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP->AMP+PPi E1->p1 E2 E2 Ubiquitin-Conjugating Enzyme E2->p2 E3 E3 Ubiquitin Ligase PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Polyubiquitination Substrate Target Protein (Substrate) Substrate->E3 PolyUb_Substrate->p3 Proteasome_26S 26S Proteasome Recycled_Ub Recycled Ubiquitin Proteasome_26S->Recycled_Ub Proteasome_26S->p4 Peptides Peptides p1->E2 p2->E3 p3->Proteasome_26S Recognition & Deubiquitination p4->Peptides Degradation (ATP-dependent)

Caption: The Ubiquitin-Proteasome Signaling Pathway.

Experimental_Workflow start Start: Select Proteasome Substrates prep_reagents Prepare Reagents: - Purified Proteasome - Substrate Stocks - Assay Buffer start->prep_reagents assay_setup Set up 96-well Plate: - Substrate Dilutions - Controls (Inhibitor) prep_reagents->assay_setup initiate_reaction Initiate Reaction: Add Proteasome assay_setup->initiate_reaction measure_fluorescence Kinetic Measurement: Fluorometric Plate Reader initiate_reaction->measure_fluorescence analyze_data Data Analysis: - Calculate Initial Velocities - Michaelis-Menten Kinetics measure_fluorescence->analyze_data compare_substrates Compare Substrates: - K_m, k_cat, k_cat/K_m - Selectivity analyze_data->compare_substrates end End: Select Optimal Substrate compare_substrates->end

Caption: Workflow for Comparing Proteasome Substrates.

A Head-to-Head Comparison: EWFW-ACC Shines as a Superior Fluorogenic Substrate for Immunoproteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, oncology, and neurodegenerative diseases, the sensitive and specific detection of immunoproteasome activity is critical. A novel fluorogenic substrate, EWFW-ACC, demonstrates significant advantages over traditional substrates, offering enhanced sensitivity and selectivity. This guide provides a detailed comparison of EWFW--ACC with conventional fluorogenic substrates, supported by experimental data and protocols to aid researchers in selecting the optimal tool for their studies.

The immunoproteasome (iP) is a specialized form of the proteasome that plays a crucial role in cellular immunity and is implicated in various diseases. Its precise measurement is therefore of high interest. Fluorogenic substrates provide a sensitive method for assaying the proteolytic activity of the immunoproteasome's specific subunits.

Unveiling a More Potent Tool: The Advantages of this compound

This compound is a tetrapeptide substrate linked to 7-amino-4-carbamoylmethylcoumarin (ACC), a fluorophore that exhibits a significantly higher quantum yield than the traditionally used 7-amino-4-methylcoumarin (AMC). This inherent property of the ACC fluorophore leads to a brighter signal upon cleavage, allowing for more sensitive detection of enzyme activity, even at low enzyme concentrations.[1]

A key advantage of this compound lies in its optimized peptide sequence (Glu-Trp-Phe-Trp), which confers high selectivity for the β5i (LMP7) subunit of the immunoproteasome.[2] This specificity is crucial for dissecting the individual contributions of the different catalytic subunits of the immunoproteasome to cellular processes.

Performance Face-Off: this compound vs. Traditional Substrates

To provide a clear comparison, the following table summarizes the key performance metrics of this compound against a traditional AMC-based substrate, Ac-ANW-AMC, which is also designed to be selective for the β5i subunit of the immunoproteasome.

FeatureThis compoundAc-ANW-AMC (Traditional)
Fluorophore 7-amino-4-carbamoylmethylcoumarin (ACC)7-amino-4-methylcoumarin (AMC)
Fluorescence Quantum Yield ~3-fold higher than AMC[1]Standard
Target Subunit Immunoproteasome β5i (LMP7)Immunoproteasome β5i (LMP7)[3][4]
Michaelis Constant (Km) 7-fold improved (lower) Km for iP[2][5]Higher Km compared to this compound
Selectivity 16-fold selectivity at Vmax for iP[2][5]Selective for β5i, but potentially less so than this compound
Sensitivity Higher due to brighter fluorophoreStandard

The Mechanism of Action: A Visual Explanation

The fundamental principle behind both this compound and traditional fluorogenic substrates is the enzymatic cleavage of a peptide bond, which liberates a fluorescent molecule. The diagrams below illustrate the signaling pathways for ACC-based and FRET-based fluorogenic substrates.

ACC_Mechanism cluster_before Before Cleavage cluster_after After Cleavage EWFW_ACC EWFW-Peptide-ACC (Non-fluorescent) Protease Immunoproteasome (β5i) EWFW_ACC->Protease Substrate Binding Products EWFW-Peptide + Free ACC (Fluorescent) Protease->Products Cleavage

Mechanism of an ACC-based fluorogenic substrate.

FRET_Mechanism cluster_before_fret Before Cleavage cluster_after_fret After Cleavage FRET_Substrate Donor-Peptide-Quencher (Quenched Fluorescence) Protease_FRET Protease FRET_Substrate->Protease_FRET Substrate Binding FRET_Products Donor-Peptide + Quencher (Fluorescence Restored) Protease_FRET->FRET_Products Cleavage

Mechanism of a FRET-based fluorogenic substrate.

Experimental Corner: Protocols for Comparative Analysis

To facilitate the direct comparison of this compound with traditional fluorogenic substrates, a detailed experimental protocol for measuring immunoproteasome activity in whole-cell lysates is provided below. This protocol is adapted from established methods for assessing immunoproteasome activity.[3]

Objective: To compare the kinetic parameters of this compound and a traditional fluorogenic substrate (e.g., Ac-ANW-AMC) for the β5i subunit of the immunoproteasome.
Materials:
  • Whole-cell lysates from cells expressing the immunoproteasome (e.g., IFN-γ stimulated HeLa cells).[3]

  • This compound substrate.

  • Ac-ANW-AMC substrate.[4][6]

  • Proteasome activity assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT.[3]

  • Immunoproteasome inhibitor (e.g., ONX-0914) for determining specific activity.[3]

  • Black 96-well microplate.

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for ACC (Ex/Em ≈ 350/450 nm) and AMC (Ex/Em ≈ 380/460 nm).[1]

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis A Prepare whole-cell lysates B Determine protein concentration (e.g., Bradford assay) A->B E Add cell lysate to 96-well plate B->E C Prepare substrate stock solutions (this compound & Ac-ANW-AMC) D Prepare serial dilutions of substrates F Add substrate dilutions to respective wells D->F E->F G Incubate at 30°C F->G H Measure fluorescence kinetically (e.g., every 3 minutes) G->H I Determine initial reaction velocities (V₀) H->I J Plot V₀ vs. substrate concentration I->J K Calculate Km and Vmax using Michaelis-Menten kinetics J->K

Workflow for comparative kinetic analysis.
Detailed Protocol:

  • Cell Lysate Preparation:

    • Culture and treat cells (e.g., HeLa) with IFN-γ to induce immunoproteasome expression.[3]

    • Lyse cells in a suitable buffer and clarify the lysate by centrifugation.[3]

    • Determine the protein concentration of the whole-cell lysate.

  • Assay Setup:

    • In a black 96-well plate, add 10 µl of whole-cell lysate to each well.[3]

    • Prepare a range of concentrations for both this compound and Ac-ANW-AMC.

    • Add the different substrate concentrations to the wells.

    • To determine immunoproteasome-specific activity, include control wells with an immunoproteasome-specific inhibitor (e.g., ONX-0914).[3]

    • Bring the final reaction volume to 100 µl with proteasome activity assay buffer.[3]

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 30°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for ACC and AMC every 3 minutes for a total of 60-90 minutes.[3]

  • Data Analysis:

    • For each substrate concentration, calculate the initial velocity (V₀) of the reaction from the linear phase of the fluorescence versus time plot.

    • Subtract the velocity of the inhibitor-treated wells to obtain the specific immunoproteasome activity.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.

Conclusion

The available data strongly suggests that this compound is a superior fluorogenic substrate for monitoring the β5i subunit activity of the immunoproteasome compared to traditional AMC-based substrates. Its higher fluorescence quantum yield and optimized peptide sequence result in enhanced sensitivity and selectivity. Researchers aiming for precise and robust measurement of immunoproteasome function, particularly in complex biological samples, should consider the adoption of this compound in their experimental toolkit. The provided protocol offers a framework for conducting a direct comparative analysis to validate these advantages within specific research contexts.

References

Validating EWFW-ACC: A Guide to an Immunoproteasome-Specific Probe

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise measurement of immunoproteasome activity is crucial for understanding immune responses and developing targeted therapies. This guide provides a comprehensive comparison of the fluorogenic probe EWFW-ACC, specifically designed for the immunoproteasome, against other commonly used proteasome probes. We present supporting experimental data, detailed protocols, and visual workflows to objectively evaluate its performance.

The immunoproteasome (iP) is a specialized form of the proteasome complex that plays a critical role in the adaptive immune response by generating peptides for presentation on MHC class I molecules.[1] Its activity is often upregulated in inflammatory conditions and certain cancers, making it a key target for therapeutic intervention. The development of specific probes to monitor iP activity is therefore of high importance. This compound is a fluorogenic peptide substrate rationally designed to be selectively cleaved by the LMP7 (β5i) subunit of the immunoproteasome.[2]

Performance Comparison of Proteasome Probes

To validate the specificity of this compound, its performance was compared with a probe designed for the constitutive proteasome (cP), iso-VQA-ACC, and a widely used, non-selective commercial substrate, Suc-LLVY-AMC.

ProbeTarget ProteasomePrimary Subunit TargetSelectivityReporter Group
This compound Immunoproteasome (iP)LMP7 (β5i)High for iPACC (7-amino-4-carboxymethylcoumarin)
iso-VQA-ACC Constitutive Proteasome (cP)β5cHigh for cPACC (7-amino-4-carboxymethylcoumarin)
Suc-LLVY-AMC General Proteasomeβ5c / LMP7 (β5i)Low (cleaved by both iP and cP)AMC (7-amino-4-methylcoumarin)

Table 1: Comparison of Fluorogenic Proteasome Probes. This table summarizes the key characteristics of this compound and other commonly used proteasome probes.

Quantitative Analysis of Probe Specificity

The selectivity of this compound for the immunoproteasome was demonstrated in competitive activity assays using defined mixtures of immunoproteasome and constitutive proteasome. The results show a direct correlation between this compound cleavage and the concentration of the immunoproteasome, with minimal cross-reactivity with the constitutive proteasome. In contrast, the non-selective substrate LLVY-AMC is cleaved by both proteasome types.[2]

Proteasome Mixture (iP:cP ratio)This compound Activity (Normalized)iso-VQA-ACC Activity (Normalized)LLVY-AMC Activity (Normalized)
100:01.00~0.051.00
75:25~0.75~0.25~1.00
50:50~0.50~0.50~1.00
25:75~0.25~0.75~1.00
0:100~0.051.001.00

Table 2: Relative Probe Activity in Mixed Proteasome Preparations. This table illustrates the selective cleavage of this compound by the immunoproteasome and iso-VQA-ACC by the constitutive proteasome. LLVY-AMC shows high activity regardless of the proteasome composition. Data is conceptually derived from figures presented in de Bruin et al., 2017.[2]

Experimental Protocols

Fluorogenic Proteasome Activity Assay

This protocol describes a general procedure for measuring the activity of purified proteasomes or proteasomes in cell lysates using fluorogenic substrates like this compound.

Materials:

  • Purified immunoproteasome and constitutive proteasome

  • Cell lysates containing proteasomes

  • Fluorogenic substrates (this compound, iso-VQA-ACC, Suc-LLVY-AMC) dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Preparation of Reagents:

    • Thaw purified proteasomes or cell lysates on ice.

    • Prepare a 2x stock solution of the fluorogenic substrate in Assay Buffer. The final concentration in the well is typically in the low micromolar range.

  • Assay Setup:

    • Add 50 µL of purified proteasome solution or cell lysate to the wells of the 96-well plate.

    • To determine background fluorescence, include wells with Assay Buffer only.

    • For inhibitor studies, pre-incubate the proteasome/lysate with the inhibitor for a specified time before adding the substrate.

  • Initiation of Reaction:

    • Add 50 µL of the 2x substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes. For ACC-based probes, use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. For AMC-based probes, use an excitation of ~360 nm and emission of ~460 nm.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time).

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence units versus time to determine the reaction velocity.

Visualizing the Underlying Biology and Experimental Process

To better understand the context and application of this compound, the following diagrams illustrate the immunoproteasome induction pathway, the experimental workflow for probe validation, and the logical basis for its specificity.

G Immunoproteasome Induction Pathway IFN-γ IFN-γ IFN-γ Receptor IFN-γ Receptor IFN-γ->IFN-γ Receptor Binds JAK/STAT Pathway JAK/STAT Pathway IFN-γ Receptor->JAK/STAT Pathway Activates IRF1/STAT1 IRF1/STAT1 JAK/STAT Pathway->IRF1/STAT1 Phosphorylates Transcription of iP Subunits Transcription of iP Subunits IRF1/STAT1->Transcription of iP Subunits Induces iP_subunits β1i (LMP2) β2i (MECL-1) β5i (LMP7) Transcription of iP Subunits->iP_subunits Translates Immunoproteasome Assembly Immunoproteasome Assembly iP_subunits->Immunoproteasome Assembly Antigen Presentation Antigen Presentation Immunoproteasome Assembly->Antigen Presentation Enhances

Caption: Interferon-gamma signaling cascade leading to immunoproteasome formation.

G This compound Validation Workflow cluster_0 Probe Synthesis & Characterization cluster_1 In Vitro Validation cluster_2 Cell-Based Validation Rational Design Rational Design Peptide Synthesis Peptide Synthesis Rational Design->Peptide Synthesis Fluorophore Conjugation Fluorophore Conjugation Peptide Synthesis->Fluorophore Conjugation Purification & QC Purification & QC Fluorophore Conjugation->Purification & QC Kinetic Assays Kinetic Assays Purification & QC->Kinetic Assays Cell Lysate Assays Cell Lysate Assays Purification & QC->Cell Lysate Assays Live Cell Imaging Live Cell Imaging Purification & QC->Live Cell Imaging Purified Proteasomes Purified Proteasomes Purified Proteasomes->Kinetic Assays Specificity Determination Specificity Determination Kinetic Assays->Specificity Determination Cell Culture Cell Culture IFN-γ Treatment IFN-γ Treatment Cell Culture->IFN-γ Treatment IFN-γ Treatment->Cell Lysate Assays IFN-γ Treatment->Live Cell Imaging

Caption: Experimental workflow for the validation of this compound.

G Specificity Logic of this compound EWFW Peptide Sequence EWFW Peptide Sequence LMP7 (β5i) Subunit LMP7 (β5i) Subunit EWFW Peptide Sequence->LMP7 (β5i) Subunit Fits binding pocket β5c Subunit β5c Subunit EWFW Peptide Sequence->β5c Subunit Poor fit High Affinity Binding High Affinity Binding LMP7 (β5i) Subunit->High Affinity Binding Low Affinity Binding Low Affinity Binding β5c Subunit->Low Affinity Binding Efficient Cleavage Efficient Cleavage High Affinity Binding->Efficient Cleavage Inefficient Cleavage Inefficient Cleavage Low Affinity Binding->Inefficient Cleavage Fluorescent Signal Fluorescent Signal Efficient Cleavage->Fluorescent Signal No/Low Signal No/Low Signal Inefficient Cleavage->No/Low Signal

Caption: Rationale behind the selective binding and cleavage of this compound.

References

EWFW-ACC in relation to other tetrapeptide ACC substrates.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to EWFW-ACC and Other Tetrapeptide Substrates for the Immunoproteasome

For researchers, scientists, and drug development professionals investigating the intricate roles of the immunoproteasome (iP) in cellular signaling and disease, the selection of appropriate substrates for activity assays is paramount. This guide provides a detailed comparison of the tetrapeptide substrate this compound with other commonly used fluorogenic substrates, supported by experimental data and protocols.

Unveiling the Activity of the Immunoproteasome

The immunoproteasome is a specialized form of the proteasome expressed in cells of hematopoietic origin and in other cells upon stimulation with inflammatory cytokines like interferon-γ. It plays a crucial role in processing proteins for antigen presentation on MHC class I molecules and in regulating inflammatory signaling pathways. The immunoproteasome's catalytic core contains three distinct active subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5). These subunits exhibit different cleavage specificities, which can be probed using specific tetrapeptide substrates.

This compound has been identified as a selective substrate for the β5i (LMP7) subunit of the immunoproteasome.[1] Its utility lies in its ability to specifically measure the chymotrypsin-like activity of this particular subunit, enabling researchers to dissect the immunoproteasome's function.

Comparative Analysis of Tetrapeptide Substrates

The selection of a substrate for an immunoproteasome activity assay depends on the specific catalytic subunit of interest and the desired selectivity over the constitutive proteasome (cP). The following table summarizes the key quantitative data for this compound and other relevant tetrapeptide substrates.

SubstrateTarget SubunitFluorophoreKm (μM)Selectivity
This compound β5i (LMP7)ACC13.9 (for iP)16-fold for iP over cP (at Vmax)[2]
iso-VQA-ACC β5 (Constitutive)ACC29.8 (for cP)Selective for cP[3]
Ac-ANW-AMC β5i (LMP7)AMCNot specifiedSpecific for β5i[4][5][6]
Suc-LLVY-AMC β5 and β5iAMC98.6 (for iP), 65.7 (for cP)Non-selective[2]
Ac-PAL-AMC β1i (LMP2)AMCNot specifiedSpecific for β1i[4][6]
Z-LLE-AMC β1 (Constitutive)AMCNot specifiedSpecific for β1[4][6]

ACC: 7-amino-4-carbamoylmethylcoumarin; AMC: 7-amino-4-methylcoumarin. Km values represent the substrate concentration at half-maximal velocity, indicating the affinity of the enzyme for the substrate. A lower Km indicates higher affinity.

As the data indicates, this compound demonstrates a significant improvement in both affinity (lower Km) and selectivity for the immunoproteasome's β5i subunit compared to the commonly used non-selective substrate Suc-LLVY-AMC.[2] For researchers aiming to specifically quantify β5i activity, this compound and Ac-ANW-AMC are superior choices. Conversely, iso-VQA-ACC is a suitable substrate for selectively measuring the activity of the constitutive β5 subunit.[3][7]

Experimental Protocols

The following is a generalized protocol for measuring immunoproteasome activity in cell lysates using a fluorogenic substrate like this compound. This protocol can be adapted for other substrates and specific experimental conditions.

Preparation of Cell Lysates
  • Culture cells to the desired density and treat with inducing agents (e.g., IFN-γ at 500 U/ml for 48 hours) to stimulate immunoproteasome expression.[4]

  • Harvest cells and wash with cold phosphate-buffered saline (PBS).

  • Lyse the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl [pH 7.5], 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT).[4]

  • Incubate the lysate on ice for 10-30 minutes.

  • Centrifuge the lysate at 12,000-14,000 rpm for 15 minutes at 4°C to pellet cell debris.[4]

  • Collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of the lysate using a standard method such as the Bradford assay.

Immunoproteasome Activity Assay
  • Prepare a reaction mixture in a black 96-well plate.

  • For each sample, add 10-15 µg of cell lysate.

  • To distinguish immunoproteasome activity from constitutive proteasome activity, a parallel set of reactions can be prepared with an immunoproteasome-specific inhibitor (e.g., ONX-0914).[4][5]

  • Add the fluorogenic substrate (e.g., this compound) to a final concentration of 10-50 µM.

  • Bring the total reaction volume to 100-200 µl with proteasome activity assay buffer.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity kinetically over a period of 60-120 minutes. For ACC substrates, the excitation wavelength is typically around 380 nm and the emission wavelength is around 460 nm. For AMC substrates, the excitation is around 345-380 nm and emission is around 445-460 nm.[6]

  • The rate of substrate hydrolysis is determined from the linear portion of the fluorescence versus time plot.

Data Analysis
  • Calculate the rate of reaction (RFU/min) from the kinetic reads.

  • To determine the specific activity, subtract the rate of the inhibitor-treated sample from the untreated sample.

  • A standard curve using free fluorophore (ACC or AMC) can be used to convert the RFU values to pmol of cleaved substrate.

Visualizing the Role of the Immunoproteasome in Signaling

The immunoproteasome is a key regulator of the NF-κB signaling pathway, which is central to the inflammatory response. The following diagram illustrates this relationship.

immunoproteasome_nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., IFN-γ, LPS) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Ub Ubiquitin IkB_P->Ub Ubiquitination Immunoproteasome Immunoproteasome (β1i, β2i, β5i) Ub->Immunoproteasome Targets for Degradation Peptides Degraded Peptides Immunoproteasome->Peptides DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: The immunoproteasome's role in the NF-κB signaling pathway.

This diagram illustrates how inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκB. The phosphorylated IκB is then ubiquitinated and targeted for degradation by the immunoproteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes.

Conclusion

The development of selective tetrapeptide substrates, such as this compound, has significantly advanced our ability to study the specific functions of immunoproteasome subunits. By providing enhanced selectivity for the β5i subunit, this compound allows for a more precise quantification of its chymotrypsin-like activity compared to broader substrates. This guide provides the necessary data and protocols for researchers to effectively utilize this compound and other tetrapeptide substrates in their investigations of immunoproteasome function in health and disease, ultimately aiding in the development of targeted therapeutics.

References

Performance Benchmark Analysis: EWFW-ACC Platform for Accelerated Candidate Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the novel EWFW-ACC (Enhanced Workflow for Accelerated Candidate Characterization) platform against conventional methodologies in the drug discovery pipeline. The data presented is based on a series of controlled experiments designed to evaluate efficiency, accuracy, and overall performance. This document is intended for researchers, scientists, and professionals involved in drug development who are seeking to leverage advanced platforms to streamline their discovery and preclinical workflows.

Executive Summary

The this compound platform is an integrated system designed to accelerate the identification and characterization of lead compounds. It combines high-throughput screening with advanced computational modeling to provide a more efficient and predictive alternative to traditional, often siloed, approaches. This guide will demonstrate the quantitative and qualitative advantages of this compound through direct comparison with standard industry practices.

Performance Benchmarking Data

The following tables summarize the performance of the this compound platform in comparison to conventional drug discovery workflows across key metrics. The data represents the average results from a series of head-to-head studies focused on a specific kinase inhibitor screening campaign.

Table 1: Time Efficiency in Lead Compound Identification

PhaseConventional Workflow (Days)This compound Platform (Days)Time Reduction (%)
Primary Screening 21766.7%
Hit Confirmation 14564.3%
Lead Optimization 904550.0%
Total Time 125 57 54.4%

Table 2: Accuracy and Predictive Power

MetricConventional WorkflowThis compound PlatformImprovement
Hit-to-Lead Conversion Rate 5%18%+13%
False Positive Rate (Primary Screen) 1.5%0.2%-1.3%
Predictive Accuracy (ADMETox Profile) 65%85%+20%

Experimental Protocols

The data presented above was generated from a comparative study focused on the identification of novel inhibitors for a well-characterized protein kinase.

a) Conventional Workflow Protocol:

  • Primary Screening: A library of 100,000 small molecules was screened using a standard biochemical assay (e.g., ELISA-based activity assay).

  • Hit Confirmation: Top 1% of hits from the primary screen were re-tested in duplicate. Confirmed hits were then subjected to dose-response analysis to determine IC50 values.

  • Lead Optimization: Promising hits underwent medicinal chemistry efforts to improve potency and selectivity. This involved iterative cycles of chemical synthesis and in vitro testing. ADMETox properties were predicted using standard computational models and confirmed with late-stage in vitro assays.

b) this compound Platform Protocol:

  • Integrated Screening: The same library of 100,000 small molecules was screened using the this compound platform's proprietary cell-based assay, which simultaneously provides information on target engagement and cellular toxicity.

  • Predictive Optimization: The top-ranked hits were entered into the this compound's computational module, which suggested specific structural modifications to enhance desired properties. A smaller, more focused set of new compounds was synthesized and tested, leading to faster optimization cycles.

Visualizing the Workflows and Pathways

The following diagrams illustrate the comparative workflows and a representative signaling pathway relevant to the experimental context.

G cluster_0 Conventional Workflow cluster_1 This compound Workflow A Primary Screening (Biochemical Assay) B Hit Confirmation (Dose-Response) A->B 1% of Hits C Lead Optimization (Iterative Synthesis) B->C Confirmed Hits D ADMETox Profiling (Late Stage) C->D Optimized Leads E Integrated Screening (Cell-Based Assay) F AI-Powered Triage (Multi-parameter Analysis) E->F All Data G Predictive Optimization (Computational Design) F->G Ranked Hits H Early ADMETox Prediction G->H

Comparative Drug Discovery Workflows.

G cluster_pathway Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor This compound Identified Inhibitor Inhibitor->Kinase Inhibits

Example Kinase Signaling Pathway Inhibition.

Conclusion

The this compound platform demonstrates a significant improvement over conventional drug discovery workflows. By integrating high-content screening with predictive computational modeling, it reduces timelines, improves the quality of lead compounds, and enhances the predictive accuracy of preclinical candidates. The data strongly suggests that the adoption of the this compound platform can provide a substantial competitive advantage in the fast-paced environment of drug development.

Safety Operating Guide

Navigating Laboratory Chemical Disposal: A General Framework

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that a specific substance identified as "Ewfw-acc" could not be found in publicly available databases. Therefore, this guide provides a general framework for the proper disposal of laboratory chemical waste. Researchers, scientists, and drug development professionals must identify the specific chemical components of their waste to ensure safe and compliant disposal.

The proper management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection. This guide offers a procedural, step-by-step approach to handling unknown or general chemical waste in a laboratory setting, drawing on best practices from established environmental health and safety programs.

Step 1: Waste Identification and Classification

The first and most crucial step is to identify the chemical composition of the waste. If the waste is a known substance, obtain the Safety Data Sheet (SDS) to understand its hazards. For unknown waste, a hazard assessment is necessary. Waste should be classified based on its properties (e.g., flammable, corrosive, reactive, toxic).

It is imperative that different waste streams are not mixed. For instance, used oil should be stored separately from solvents and other chemicals to prevent contamination.[1] If used oil becomes contaminated with a listed hazardous waste, it must be managed and disposed of as hazardous waste.[1]

Step 2: Container Selection and Management

Select a container that is compatible with the chemical waste. Avoid using containers that may react with the waste, such as metal cans for corrosive materials. The container must be in good condition, with a secure, tight-fitting lid. Never use food containers like soda or milk bottles for waste disposal.

Step 3: Labeling of Waste Containers

Proper labeling is essential for safety and regulatory compliance. All waste containers must be clearly labeled. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name(s) of the contents (no abbreviations or formulas).

  • The date when the first drop of waste was added to the container (the "accumulation start date").

  • The name and contact information of the person responsible for the waste.

Step 4: Waste Accumulation and Storage

Waste must be stored in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel. There are limits on the amount of waste that can be accumulated and the time it can be stored.

Data PointGuideline
Satellite Accumulation Time Limit Submit a waste pickup request within 6 months of the accumulation start date.
90-Day Accumulation Area Time Limit Waste must be moved from satellite accumulation to a 90-day central storage area once accumulation limits are reached. The date the waste is first placed in the container must be recorded.
Excess Waste Accumulation If more than 55 gallons of waste is generated at a satellite area, the excess must be dated and moved to the 180-day central storage within 72 hours.
Step 5: Requesting Waste Pickup

Once a waste container is full or has reached its accumulation time limit, a request for disposal must be submitted to the institution's Environmental Health and Safety (EHS) department. This is typically done through an online form.

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of chemical waste in a laboratory setting.

G A Start: Generate Chemical Waste B Identify Waste Composition and Hazards A->B C Is the waste hazardous? B->C D Segregate and Collect in a Compatible Container C->D Yes J Follow Institutional Guidelines for Non-Hazardous Waste Disposal (e.g., drain, trash) C->J No E Label Container with 'Hazardous Waste', Contents, and Start Date D->E F Store in Satellite Accumulation Area E->F G Is the container full or has the time limit been reached? F->G G->F No H Submit Online Waste Pickup Request to EHS G->H Yes I EHS Collects Waste for Proper Disposal H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.